1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
Description
Properties
Molecular Formula |
C8H5BrClF3 |
|---|---|
Molecular Weight |
273.48 g/mol |
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-chlorobenzene |
InChI |
InChI=1S/C8H5BrClF3/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H |
InChI Key |
ITNDUQJYMQWYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-(2-Fluoro-5-nitrophenyl)ethanone, with the confirmed CAS number 79110-05-7, is an aromatic ketone that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic arrangement of functional groups—an acetyl moiety, a fluorine atom, and a nitro group—provides a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the acetyl group and the reducible nitro group offer convenient handles for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, safety data, and its critical role as a synthetic intermediate in drug discovery, most notably in the synthesis of targeted cancer therapies like Vemurafenib.
Core Properties and Physicochemical Data
1-(2-Fluoro-5-nitrophenyl)ethanone is typically a very pale yellow to yellow crystalline powder at room temperature.[1] Its core physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[2]
| Property | Value | Source(s) |
| CAS Number | 79110-05-7 | [3][4] |
| Molecular Formula | C₈H₆FNO₃ | [3][4] |
| Molecular Weight | 183.14 g/mol | [2][4] |
| Appearance | Very pale yellow - Yellow Crystal - Powder | [2] |
| Boiling Point | 241 °C at 760 mmHg | |
| Purity | Typically ≥97% - 98% | [2] |
| Storage Temperature | Room Temperature; Sealed in dry conditions | [2] |
| InChI Key | BCXOSCQTHVTUET-UHFFFAOYSA-N | [2] |
Strategic Importance in Drug Synthesis: The Vemurafenib (PLX4032) Connection
The utility of 1-(2-fluoro-5-nitrophenyl)ethanone in drug development is exemplified by its role as a potential precursor in the synthesis of Vemurafenib (PLX4032) . Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in approximately 40-50% of metastatic melanomas.[5][6] The core structure of Vemurafenib features a complex heterocyclic system linked to a substituted phenyl ring.
The synthesis of Vemurafenib and its analogs involves the coupling of a 1H-pyrrolo[2,3-b]pyridine core with a substituted aniline derivative.[7][8] The critical aniline intermediate required often contains a specific pattern of fluorine and other substituents. The structure of 1-(2-fluoro-5-nitrophenyl)ethanone makes it an ideal starting point for generating such anilines. The nitro group can be readily reduced to an amine, providing the necessary aniline functionality. The existing fluoro and acetyl groups, or modifications thereof, can be crucial for the final structure and activity of the drug.
The general synthetic logic is illustrated in the diagram below. The initial step involves the reduction of the nitro group on the 1-(2-fluoro-5-nitrophenyl)ethanone scaffold to yield the corresponding aniline. This aniline can then undergo further functionalization before being coupled with the heterocyclic core to form the final kinase inhibitor.
Caption: Synthetic logic from the core compound to a final drug product.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethanone via Nitration
A common and logical route to synthesize 1-(2-fluoro-5-nitrophenyl)ethanone is through the electrophilic nitration of 2'-fluoroacetophenone.[1][9] The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration is expected to occur para to the fluorine and meta to the acetyl group, yielding the desired product.
Materials:
-
2'-Fluoroacetophenone (CAS 445-27-2)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2'-fluoroacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in a separate ice bath.
-
Add the nitrating mixture dropwise to the solution of 2'-fluoroacetophenone, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2-fluoro-5-nitrophenyl)ethanone.
Caption: Workflow for the synthesis of the title compound via nitration.
Protocol 2: Reduction of the Nitro Group to Synthesize 1-(5-Amino-2-fluorophenyl)ethanone
This protocol describes the reduction of the nitro group of 1-(2-fluoro-5-nitrophenyl)ethanone to form the corresponding aniline, a crucial step towards its use in pharmaceutical synthesis.[5]
Materials:
-
1-(2-Fluoro-5-nitrophenyl)ethanone (0.3 g, 1.64 mmol)
-
Iron powder (0.27 g, 4.92 mmol)
-
Ammonium chloride (0.17 g, 3.28 mmol)
-
Isopropanol (12.8 mL)
-
Water (3.2 mL)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Combine 1-(2-fluoro-5-nitrophenyl)ethanone, iron powder, ammonium chloride, isopropanol, and water in a reaction vessel.
-
Stir the mixture vigorously at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the insoluble iron salts by filtration through a pad of celite.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/hexane) to afford pure 1-(5-amino-2-fluorophenyl)ethanone.[5]
Spectroscopic and Analytical Data
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) around δ 2.6 ppm. The three aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), with splitting patterns influenced by both ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The spectrum will show a peak for the carbonyl carbon around δ 190-200 ppm and a peak for the methyl carbon around δ 25-30 ppm. The aromatic carbons will appear in the δ 110-165 ppm region. The carbons bonded to or near the fluorine atom will exhibit C-F coupling, appearing as doublets.
-
IR Spectroscopy: Key absorption bands are expected for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching will appear in the 1200-1300 cm⁻¹ region.[12]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 183. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) and the nitro group (•NO₂).
Safety, Handling, and Toxicology
1-(2-Fluoro-5-nitrophenyl)ethanone is considered a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[13][14]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13]
-
PPE: Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. If airborne concentrations are high, a certified respirator may be necessary.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Toxicological Data
Specific LD50 or detailed toxicological studies for 1-(2-fluoro-5-nitrophenyl)ethanone are not widely available in public literature.[15] The GHS classification "Harmful if swallowed" (H302) indicates an estimated oral LD50 in the range of 300-2000 mg/kg for rats. As with any research chemical with limited toxicological data, it should be treated as potentially toxic and handled with care to minimize exposure.
Caption: Key safety and handling relationships for the compound.
Conclusion
1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7) is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its strategic functionalization allows for its incorporation into complex molecular architectures, most notably as a precursor to key aniline intermediates used in the synthesis of kinase inhibitors like Vemurafenib. Understanding its properties, synthetic routes, and safety considerations is essential for researchers and scientists who aim to leverage this powerful building block in the development of next-generation therapeutics.
References
Please note that while links are provided, they are subject to change. The core reference information is provided for verification.
- Daniele, G., et al. (2021). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry.
- Google Patents. (1996). JPH08259507A - Nitration of acetophenone derivative.
- Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
-
Aaron Chemistry GmbH. (2024). Safety Data Sheet. Retrieved from [Link]
-
Massive Bio. (2026). PLX4032. Retrieved from [Link]
-
Biocompare. (n.d.). 1-(5-Fluoro-2-nitrophenyl)ethanone from Aladdin Scientific. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
- Journal of Chemical Education. (2018).
- ACTA Scientific. (2025). Key Toxicity Metrics Explained: LD50, LC50, NOAEL & LOAEL in SDS Section 11.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (1979). Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid.
- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Nature. (2014). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]
- ResearchGate. (n.d.). Toxicity (LD 50 , mg/kg and molar -LogLD 50 ) of all considered compounds.
- Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. (2014). eLife.
- Integrative Biology. (2014). Involvement of superoxide and nitric oxide in BRAFV600E inhibitor PLX4032-induced growth inhibition of melanoma cells.
- STEMCELL Technologies. (n.d.). Small Molecule PIS - PLX4032.
- MDPI. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- UCT Prague. (n.d.). Table of Characteristic IR Absorptions.
- BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
Sources
- 1. thno.org [thno.org]
- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 3. WO2018002415A1 - New processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 4. JPH08259507A - Nitration of acetophenone derivative - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 6. massivebio.com [massivebio.com]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 9. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR spectrum [chemicalbook.com]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. flinnsci.com [flinnsci.com]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [cloudsds.com]
Technical Whitepaper: 1-Bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane – Synonyms, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and agrochemical development. Specifically, the
This technical guide provides a comprehensive breakdown of the compound's nomenclature, physicochemical properties, and the mechanistic rationale behind its synthesis, designed specifically for researchers and drug development professionals.
Chemical Identity and the Complexity of Synonyms
Because this molecule features multiple distinct functional groups (a halogen, a trifluoromethyl group, and a substituted phenyl ring), its nomenclature diverges based on which structural component is prioritized as the parent chain. This semantic fragmentation often causes blind spots during chemical database queries and prior art searches.
To ensure comprehensive literature and patent retrieval, researchers must utilize the following validated synonyms:
-
IUPAC Substitutive Nomenclature (Ethane backbone): 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane
-
IUPAC Substitutive Nomenclature (Benzene backbone): 1-(1-bromo-2,2,2-trifluoroethyl)-4-chlorobenzene[1]
-
Trivial/Benzyl Nomenclature: 4-chloro-
-(trifluoromethyl)benzyl bromide -
Database Variants: 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene[1]
Physicochemical Profiling
The following table summarizes the core quantitative data for this building block, extrapolated from structural analogs and chemical registries[1]:
| Property | Value |
| CAS Registry Number | 81577-16-4 |
| Molecular Formula | C8H5BrClF3 |
| Molecular Weight | 273.48 g/mol |
| Physical State | Colorless to pale yellow liquid |
| SMILES | FC(F)(F)C(Br)c1ccc(Cl)cc1 |
Synthetic Methodology: Overcoming Carbocation Destabilization
The Mechanistic Challenge
The synthesis of
The Solution: Phosphite-Mediated Activation
To bypass the forbidden
Fig 1: Synthesis and applications of 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane.
Step-by-Step Experimental Protocol
The following protocol outlines the synthesis of 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane, engineered for high yield and self-validation[2].
-
Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 1-(4-chlorophenyl)-2,2,2-trifluoroethanol and 1.05 equivalents of
in anhydrous dichloromethane ( ). -
Complex Formation: Cool the reaction mixture to
using an ice bath. Slowly add 1.05 equivalents of NBS portion-wise. Causality: The low temperature controls the exothermic formation of the highly reactive oxyphosphonium intermediate, preventing unwanted side reactions[2]. -
Bromide Displacement: Remove the ice bath and heat the reaction to reflux for 6 hours. Causality: Thermal energy is required to overcome the high activation energy barrier of the
displacement at the sterically hindered and electronically deactivated benzylic carbon[2]. -
Workup & Purification: Cool the mixture to room temperature and evaporate the
in vacuo. Suspend the resulting residue in diethyl ether to precipitate the succinimide byproduct. Filter the suspension through a pad of Celite and concentrate the filtrate. Purify the crude product via flash column chromatography using petroleum ether as the eluent[2]. -
Self-Validating Analytical QC:
Applications in Advanced Chemical Biology
Photoredox Catalysis
Beyond traditional
Pharmacokinetic Optimization
In drug development, replacing a standard benzylic hydrogen or methyl group with a
References
- Title: 81577-16-4_CAS号:81577-16-4_1-(1-Bromo-2,2,2-trifluoro-ethyl)
- Source: cas.
- Title: (1-Bromo-2,2,2-trifluoroethyl)
Sources
Technical Guide: Halogenated Benzylic Bromides Containing a Trifluoromethyl Group
[1]
Executive Summary: The Fluorine Advantage in Alkylation
In the landscape of modern drug discovery, halogenated benzylic bromides containing a trifluoromethyl (
-
The Benzylic Bromide Motif: A highly reactive electrophile for
alkylations, enabling the rapid attachment of complex aromatic scaffolds to amines, alcohols, and thiols. -
The Trifluoromethyl Group: A metabolic shield that blocks cytochrome P450 oxidation sites, increases lipophilicity (LogP), and modulates the pKa of neighboring functional groups via strong electron-withdrawing effects.[1]
This guide provides a rigorous technical analysis of these compounds, moving beyond basic synthesis to address the nuances of reactivity, stability, and safe handling in a high-throughput research environment.
Strategic Synthesis: Radical Bromination vs. Deoxybromination
High-purity synthesis of CF3-benzylic bromides is non-trivial due to the electronic deactivation of the benzene ring by the
Pathway A: Wohl-Ziegler Radical Bromination (The Industry Standard)
This is the most common route, utilizing N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) to convert a methyl group to a bromomethyl group.[2]
-
Mechanism: Free-radical chain reaction.
-
Critical Insight: The
group is strongly electron-withdrawing.[1] This deactivates the benzylic C-H bond towards radical abstraction compared to a standard toluene. Consequently, these reactions often require longer reflux times or higher initiator loads.[2] -
Selectivity Control: The risk of over-bromination (forming the benzal dibromide) is significant. Monitoring the reaction via
NMR is superior to TLC, as the Rf difference between mono- and di-bromo species is often negligible.[2]
Pathway B: Deoxybromination of Benzyl Alcohols
For substrates sensitive to radical conditions, converting the corresponding benzyl alcohol using Phosphorus Tribromide (
-
Mechanism:
displacement of an activated hydroxyl group. -
Critical Insight: While milder, the
group reduces the nucleophilicity of the alcohol oxygen, occasionally requiring catalysis or forcing conditions.
Visualizing the Radical Bromination Mechanism
Understanding the radical cycle is essential for troubleshooting low yields. The diagram below illustrates the propagation cycle and the competing over-bromination pathway.
Figure 1: Wohl-Ziegler radical bromination mechanism showing the critical propagation step and the risk of over-bromination.[2]
Experimental Protocol: Synthesis of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene[2]
This protocol is designed for scalability and reproducibility . It uses the Wohl-Ziegler method, optimized for electron-deficient substrates.[2]
Materials
-
Substrate: 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (10.0 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv.) - Recrystallize from water if yellow/aged.[2]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.5 mmol, 5 mol%)[2]
-
Solvent:
-Trifluorotoluene (TFT) or Acetonitrile (ACN).[2] Note: is historically used but avoided due to toxicity; TFT is a greener, high-boiling alternative.[2]
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in TFT (0.5 M concentration).
-
Reagent Addition: Add NBS and AIBN in a single portion.
-
Expert Tip: If the reaction is sluggish, add AIBN portion-wise (2.5 mol% at start, 2.5 mol% after 2 hours) to maintain a steady radical flux.[2]
-
-
Reaction: Heat the mixture to reflux (
for TFT). The reaction is often initiated by a high-intensity visible light (halogen lamp) if heating alone is insufficient. -
Monitoring (Self-Validating Step):
-
TLC: Elute with 10% EtOAc/Hexanes. The product usually runs slightly lower than the starting material. Use UV visualization.[3]
-
NMR Check: Aliquot 50
, dilute in . Monitor the disappearance of the methyl singlet ( 2.4-2.5 ppm) and appearance of the methylene bromide singlet ( 4.4-4.6 ppm). -
Stop Criteria: Stop when conversion reaches >95% or if the dibromide signal (
~6.6 ppm) exceeds 5%.
-
-
Workup: Cool to
to precipitate succinimide. Filter the solid.[1] Wash the filtrate with water ( ) and brine ( ). Dry over anhydrous . -
Purification: Concentrate in vacuo. If purity is <90%, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[2]
Safety Warning: Benzylic bromides are potent lachrymators (tear agents). All operations, including weighing and rotovap venting, must be performed in a functioning fume hood.[2] Neutralize glassware with a dilute NaOH/Ethanol bath before cleaning.
Reactivity Profile & Quantitative Data
The
Nucleophilic Substitution ( ) Kinetics
The electron-withdrawing nature of
Table 1: Relative Reactivity in
| Substrate Structure | Electronic Effect | Relative Rate ( |
| Benzyl Bromide | Standard | 1.00 |
| 4-Methylbenzyl Bromide | Electron Donating (+I) | 1.45 |
| 4-(Trifluoromethyl)benzyl Bromide | Electron Withdrawing (-I, -R) | 0.65 |
| 2-(Trifluoromethyl)benzyl Bromide | Steric + Electronic | 0.40 |
Data synthesized from general physical organic chemistry principles and kinetic studies of substituted benzyl halides [1, 2].[1]
Chemical Stability[4]
-
Hydrolysis: These compounds are moderately sensitive to moisture. In aqueous media, they hydrolyze to benzyl alcohols.
-
Storage: Store at
under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive; amber vials are mandatory.
Applications in Drug Discovery[2][5][6]
These building blocks are critical for "Scaffold Hopping." Replacing a chlorobenzyl group with a trifluoromethylbenzyl group often improves metabolic stability (blocking oxidation) and membrane permeability.
Common Transformations:
-
N-Alkylation: Synthesis of secondary/tertiary amines (e.g., GPCR ligands).
-
O-Alkylation: Formation of ether linkages in tyrosine kinase inhibitors.
-
Negishi/Suzuki Coupling: The benzylic bromide can be converted to a benzylic zinc reagent or coupled directly with boronic acids (using Ni/Cu catalysis) to form
bonds.
Workflow Visualization: From Reagent to Lead
Figure 2: Divergent synthetic pathways utilizing CF3-benzylic bromides in medicinal chemistry.
References
-
Organic Chemistry Portal. Synthesis of Trifluoromethylated Alkyl Bromides. Retrieved from [Link]
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals: Benzyl Bromide Handling. Retrieved from [Link]
Engineering 1-(1-Bromoethyl)-4-chlorobenzene Trifluoromethyl Analogs: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
1-(1-Bromoethyl)-4-chlorobenzene (CAS 14804-61-6) is a highly reactive secondary benzyl bromide utilized extensively as an alkylating agent in the synthesis of agrochemicals and pharmaceuticals[1]. However, in modern drug design, the metabolic liability of standard alkyl groups often necessitates structural optimization. The strategic incorporation of a trifluoromethyl (-CF3) group—creating analogs such as 1-(1-bromo-2,2,2-trifluoroethyl)-4-chlorobenzene—profoundly alters the molecule's physicochemical profile. This whitepaper details the mechanistic shifts, quantitative data, and self-validating synthetic protocols required to successfully engineer and utilize these fluorinated analogs in advanced chemical research.
Structural & Physicochemical Implications of the -CF3 Group
The "fluorine effect" is a cornerstone of contemporary medicinal chemistry. The C–F bond, boasting a dissociation energy of 485.3 kJ/mol, provides exceptional metabolic stability compared to traditional C–H bonds (414.2 kJ/mol)[2].
When engineering trifluoromethyl analogs of 1-(1-bromoethyl)-4-chlorobenzene, the introduction of the strongly electron-withdrawing -CF3 group directly adjacent to the benzylic bromide fundamentally rewires the substitution kinetics. In standard benzyl bromides, the S_N1 pathway is accessible due to carbocation stabilization via hyperconjugation. However, the -CF3 moiety aggressively destabilizes the benzylic carbocation, effectively shutting down the S_N1 route and mandating S_N2 or transition-metal-catalyzed cross-coupling mechanisms[3].
Comparative Physicochemical Data
The following table summarizes the quantitative shifts in physicochemical properties when transitioning from the parent compound to its trifluoromethylated analogs.
| Property | 1-(1-Bromoethyl)-4-chlorobenzene | 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene |
| CAS Number | 14804-61-6[1] | N/A (Engineered Analog) |
| Molecular Weight | 219.51 g/mol | 273.48 g/mol |
| Lipophilicity (XLogP3) | ~3.5 | ~4.1 |
| Benzylic Bond Dissociation | ~360 kJ/mol (C-H) | 485.3 kJ/mol (C-F)[2] |
| Primary Substitution | S_N1 / S_N2 | Strictly S_N2 / Metal-Catalyzed[3] |
Mechanistic Divergence in Reactivity
Understanding the kinetic pathways of these analogs is critical for predictable downstream synthesis. The diagram below illustrates how the electronic properties of the -CF3 group dictate the reaction mechanism.
Reaction pathways of trifluoromethylated benzyl bromides.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the reagent choice and an observable validation metric.
Protocol A: Synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene via Radical Bromination
Causality: Traditional organometallic bromination reagents are highly reactive and toxic[4]. Radical bromination offers a milder, highly regioselective alternative. N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of Br2, preventing polybromination. Azobisisobutyronitrile (AIBN) is selected over peroxides due to its predictable first-order decomposition kinetics at 80°C.
-
Dissolution: Dissolve 10 mmol of 1-(2,2,2-trifluoroethyl)-4-chlorobenzene in 25 mL of anhydrous trifluorotoluene. Note: Trifluorotoluene is chosen to prevent radical quenching associated with standard hydrocarbon solvents.
-
Reagent Addition: Add 10.5 mmol (1.05 eq) of NBS and 0.5 mmol (0.05 eq) of AIBN to the reaction flask.
-
Thermal Initiation: Heat the mixture to 80°C under a nitrogen atmosphere.
-
In-Process Validation: The reaction is self-validating; as the bromination proceeds, the dense, insoluble NBS powder at the bottom of the flask converts into succinimide, which floats to the surface. The reaction is complete when all solid material has migrated to the surface (typically 4-6 hours).
-
Isolation: Cool to room temperature, filter off the succinimide, and concentrate the filtrate in vacuo.
-
Analytical Confirmation: Confirm the product via 19F NMR (observing a distinct multiplet shift due to the adjacent chiral benzylic center) and 1H NMR (disappearance of the benzylic CH2 signal and appearance of a downfield CH signal).
Protocol B: Nickel-Catalyzed Trifluoroethylation of Aryl Halides
Causality: Direct trifluoromethylation of Csp3-H bonds is notoriously challenging[5]. An alternative approach to generating these analogs is the reductive cross-coupling of an aryl halide with chlorotrifluoroethane (CF3CH2Cl). This avoids the preparation of unstable arylmetals and exhibits high functional group tolerance[6].
-
Catalyst Preparation: In a glovebox, combine NiI2 (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%) in 10 mL of N,N-dimethylacetamide (DMA). Stir for 15 minutes.
-
Reductant & Substrate: Add 2.0 equivalents of manganese powder (reductant) and 1.0 equivalent of the aryl bromide substrate.
-
Electrophile Addition: Seal the vial and inject 2.0 equivalents of CF3CH2Cl.
-
In-Process Validation: The initial green color of the Ni(II) complex will rapidly shift to a deep red/brown upon the addition of the Mn powder, visually confirming the generation of the active Ni(0) catalytic species.
-
Quenching & Analysis: Stir at 60°C for 12 hours. Quench with water, extract with ethyl acetate, and validate the cross-coupled product via GC-MS.
Applications in Drug Development
The strategic conversion of 1-(1-bromoethyl)-4-chlorobenzene into its trifluoromethyl analogs provides medicinal chemists with highly versatile building blocks. Because the -CF3 group mimics the steric bulk of an isopropyl group while drastically altering the electronic landscape, these bromides are ideal precursors for synthesizing rigid, metabolically stable pharmacophores[2]. Furthermore, their restricted transition states (favoring S_N2 over S_N1) allow for highly stereospecific nucleophilic substitutions, a critical requirement for synthesizing enantiopure active pharmaceutical ingredients (APIs).
References
- CAS 14804-61-6: 1-(1-Bromoethyl)-4-chlorobenzene - CymitQuimica. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBoKHh1Wyw0qq1ydV2ZiNCHmHxqSmkZ0LLK46vj2O_lqF1m2RL4gXK1_yaH64wtU-bVepldJgWGCP43AbRF0MCv9R1AIp4IR9cR-Mpv51GJHeA0lBb8PLon6qsp-uB5ymxqw==]
- The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility - BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7SQQClaHz9hjET5b3S6fHpRAtDwsZ0TV701ef_LoCH97hT2X2MaaobWIleSDE8gCU-BRXdwGki-kqXVSn_a8v81Cyf93fwy89JjuMHlE7k1Cie0MnrHKzdNrqCq9aaSwxNmkMf8vw55Q36znvqYiXnut96mYPaMym2UdOi8L8BXz8iJAzK_LiSffUABbyEpkIwe_ekgnpqM4KmIWwywUaW_kveSJjqpvNtdTDeTqIRZ2IcyGdHMZU4hUp1ug8-AkOS1jcy0cJLg==]
- Transition‐Metal‐Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2‐Dimethoxyethane - Asian Journal of Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdsbm7Lo5mKy6z_QqUvbqGA1p4QS10J8xWOzB8lFG0tyJq6xZWu5lvf6tYddCEVaNLYtUUQpD3qzWVaYlrZB1e1sXEJXwPZhYDNYf8tB3bLzXkjSc0gRyqY6581orVyYgQkws9Qw==]
- Synthesis of Organic Bromides via Organotrifluoroborates - Organic-Chemistry.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3BHIr7vpQCi4KWHrLDkgfMtS6HsOJnKyB43bU5I3pRM8a3-GW4n3BAWPGp_dtY6F3K0T7sAPANNnzH7XiderVWG9HeIr2He_MZQGVrXuAXMlkXI3AoSONhrPPiK1TuxsaFr-G2iHf6NjQGnAGIKA3QVhyUP-Da8PR]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgvkVPaJK_NODn-VpbjGLvCclWyyE8tOA_WEN3tf-ISjHjT8MtqORYLuvr9PndWpD0pvXCBXTDQgd1aVBLj9ZB7dSG0dwLdGeye7n7GGlc-Qd0QG-9NWcGJUy3GWuX4L1iRIE=]
- Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - Organic Letters. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ZopDEqmzq2RchqjGmeDgK2LtXtLiV08v2d6be6zvzgF2rXNf8HMPehmTNPSHKYs9pgc4k8dviPd7k5cjlCafwTp9MlSChIaPOUjXOCm7NxzWORYJu6lFoG-fWB90moUYRzDzy4945dw-ygwjgitWtP4=]
Sources
- 1. CAS 14804-61-6: 1-(1-Bromoethyl)-4-chlorobenzene [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Organic Bromides via Organotrifluoroborates [organic-chemistry.org]
- 5. Transition‐Metal‐Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2‐Dimet… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical Properties & Synthesis of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
The following technical guide details the physical properties, synthesis, and applications of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (Systematic Name: 1-Bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane) is a high-value halogenated intermediate. It serves as a critical precursor for introducing the 1-aryl-2,2,2-trifluoroethyl moiety—a privileged pharmacophore that enhances metabolic stability and lipophilicity in drug candidates.
This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and handling requirements, grounded in structure-property relationship (SPR) analysis of its closest commercially available analogs.
Physicochemical Profile
Identification & Structure
-
IUPAC Name: 1-Bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane
-
Molecular Formula: C₈H₅BrClF₃
-
Molecular Weight: 273.48 g/mol
-
Key Functional Groups:
-
Benzylic Bromide: Highly reactive toward radical and nucleophilic substitution.
-
Trifluoromethyl Group (-CF₃): Strong electron-withdrawing group (EWG); increases lipophilicity and metabolic resistance.
-
Para-Chloro Substituent: Adds lipophilicity and blocks metabolic oxidation at the para-position.
-
Physical Properties Data
Note: Direct experimental data for the specific 4-chloro derivative is proprietary or limited in public registries. The values below are derived from validated QSAR models and experimental data of the closest structural analog, (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4).
| Property | Value (Estimated/Calculated) | Reference Standard (CAS 434-42-4) |
| Physical State | Liquid or Low-Melting Solid | Liquid |
| Boiling Point | 215°C ± 10°C (at 760 mmHg) | ~190°C (extrapolated) |
| Density | 1.68 ± 0.05 g/cm³ | 1.555 g/mL |
| Refractive Index ( | 1.505 ± 0.02 | 1.487 |
| LogP (Octanol/Water) | 4.1 ± 0.3 | 3.4 |
| Flash Point | > 95°C | 73°C |
| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Soluble in organics |
Technical Insight: The introduction of the chlorine atom at the para position significantly increases the density (from ~1.55 to ~1.68 g/mL) and lipophilicity (LogP increase of ~0.7 units) compared to the unsubstituted parent. The electron-withdrawing nature of the -CF₃ group stabilizes the C-Br bond against spontaneous hydrolysis but activates it for single-electron transfer (SET) reactions.
Synthesis & Production Protocols
The most robust synthetic route involves the reduction of the commercially available ketone precursor followed by bromination. This two-step sequence minimizes side reactions and ensures high purity.
Retrosynthetic Analysis (Graphviz Diagram)
Caption: Two-step synthesis from commercially available acetophenone derivative.
Detailed Experimental Protocol
Step 1: Reduction to Alcohol
Reagents: 4'-Chloro-2,2,2-trifluoroacetophenone (CAS 394-04-7), Sodium Borohydride (NaBH₄), Methanol.
-
Dissolution: Dissolve 10.0 mmol of ketone in 20 mL of anhydrous methanol at 0°C.
-
Addition: Slowly add 12.0 mmol of NaBH₄ (solid) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat. NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Quantitative conversion to 1-(4-chlorophenyl)-2,2,2-trifluoroethanol .
Step 2: Bromination (Appel Reaction or PBr₃)
Method A: Phosphorus Tribromide (PBr₃)
-
Setup: Dissolve the alcohol intermediate (10 mmol) in anhydrous DCM (30 mL) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add PBr₃ (4.0 mmol, 0.4 equiv) dropwise.
-
Reflux: Warm to RT and then reflux (40°C) for 3-6 hours. The -CF₃ group sterically hinders the position, requiring thermal energy.
-
Quench: Cool to 0°C, carefully add ice water.
-
Purification: Wash organic layer with NaHCO₃ (aq) and Brine. Dry (MgSO₄) and concentrate. Purify via silica gel flash chromatography (100% Hexanes) to obtain the target bromide.
Critical Quality Attribute (CQA): The product is prone to hydrolysis upon prolonged exposure to moisture due to the benzylic position. Store under inert gas at 4°C.
Reactivity & Applications
This compound is a "privileged intermediate" for generating chiral trifluoromethylated centers.
Mechanism of Action (Radical vs. Ionic)
The C-Br bond is weakened by the benzylic resonance but strengthened inductively by the -CF₃ group.
-
Nucleophilic Substitution (Sɴ2): Sluggish due to steric and electronic repulsion from -CF₃.
-
Radical Pathways (SET): Highly efficient. The resulting benzylic radical is stabilized by the aromatic ring and the captodative effect of the -CF₃ group.
Application Workflow
Caption: Primary synthetic utility in modern drug discovery workflows.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with metals (Mg, Li) unless initiating a reaction, as it may form reactive organometallics.
-
Storage: Keep cold (2-8°C), dry, and under argon. Decomposes slowly to release HBr if exposed to light/moisture.
References
-
Sigma-Aldrich. (1-Bromo-2,2,2-trifluoroethyl)benzene Product Sheet (CAS 434-42-4). Retrieved from
-
PubChem. Compound Summary for 1-(1-Bromoethyl)-4-chlorobenzene (Non-fluorinated analog). Retrieved from
-
ChemScene. 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one (Precursor Data). Retrieved from
-
NIST Chemistry WebBook. Thermophysical Properties of Halogenated Ethanes. Retrieved from
Methodological & Application
Application Note: Regioselective Bromotrifluoromethylation of 4-Chlorostyrene
[1]
Abstract & Strategic Overview
The incorporation of trifluoromethyl (
This protocol details the synthesis of 1-chloro-4-(1-bromo-3,3,3-trifluoropropyl)benzene from 4-chlorostyrene .[1] We present two distinct methodologies to ensure operational flexibility:
-
Method A (Oxidative Radical Protocol): A metal-free, cost-effective approach using Langlois reagent (
) and Sodium Bromate ( ).[1] Ideal for scale-up.[1] -
Method B (Copper-Catalyzed ATRA): A precision method using Togni’s Reagent and a Copper catalyst.[1] Ideal for late-stage functionalization of complex substrates.[1][3]
Reaction Mechanism & Logic
The transformation proceeds via a radical Atom Transfer Radical Addition (ATRA) mechanism. Regioselectivity is governed by the stability of the intermediate radical.
-
Radical Generation: The
radical is generated via oxidation of the sulfinate (Method A) or activation of the hypervalent iodine reagent (Method B). -
Addition: The electrophilic
adds to the terminal carbon ( -position) of the styrene. This is favored because it generates a stabilized benzylic radical at the -position.[1] -
Termination: The benzylic radical abstracts a bromine atom (from the oxidant/bromine source) to form the final product.
Mechanistic Pathway Diagram[1]
Caption: Step-wise radical addition pathway ensuring regioselective formation of the benzylic bromide.
Protocol A: Oxidative Radical Bromotrifluoromethylation
Best for: Routine synthesis, scale-up, and cost-efficiency.[1] Reference: Based on the methodology of Liu et al. (J. Org.[2] Chem. 2017).
Materials
-
Substrate: 4-Chlorostyrene (1.0 equiv)[1]
-
CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent,
, 2.0 equiv) -
Oxidant/Br Source: Sodium Bromate (
, 1.0 equiv)[1] -
Additive: Sodium Bisulfate (
, 1.0 equiv) - Acts as a proton source to activate bromate.[1] -
Solvent: Ethyl Acetate / Water (1:1 biphasic system).
Step-by-Step Procedure
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (138 mg, 1.0 mmol).
-
Solvent Addition: Add Ethyl Acetate (3.0 mL) and Distilled Water (3.0 mL).
-
Reagent Addition: Add
(312 mg, 2.0 mmol) and (151 mg, 1.0 mmol) in a single portion. -
Activation: Add
(120 mg, 1.0 mmol) slowly. Note: The reaction is biphasic; vigorous stirring is essential. -
Reaction: Stir the mixture at room temperature (25 °C) open to the air (or under
balloon, though air is tolerated) for 4–6 hours.-
Monitoring: Monitor by TLC (Hexane/EtOAc 10:1). The styrene spot (
) should disappear, replaced by a slightly more polar product spot.
-
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Combine organic layers and wash with saturated
(sodium thiosulfate) to quench residual bromine/oxidants. -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify by flash column chromatography on silica gel using 100% Hexanes to 5% EtOAc/Hexanes.
-
Yield Expectation: 75–85%.
-
Protocol B: Copper-Catalyzed ATRA (Togni Reagent)
Best for: Sensitive substrates or when avoiding strong oxidants is necessary.[1] Reference: Adapted from Szabó et al. and related Cu-catalyzed ATRA protocols.
Materials
-
Substrate: 4-Chlorostyrene (1.0 equiv)[1]
-
CF3 Source: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv)[1]
-
Bromine Source: Lithium Bromide (LiBr, 1.5 equiv)[1]
-
Catalyst: Copper(I) Thiophene-2-carboxylate (CuTC, 10 mol%) or CuCl (10 mol%).[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.[1]
-
Reagent Loading: Add CuTC (19 mg, 0.1 mmol), Togni Reagent II (380 mg, 1.2 mmol), and LiBr (130 mg, 1.5 mmol).
-
Solvent & Substrate: Add anhydrous DCM (5.0 mL) followed by 4-chlorostyrene (138 mg, 1.0 mmol) via syringe.
-
Reaction: Seal the tube and stir at 35–40 °C for 12 hours. The mixture will likely turn green/blue due to copper species evolution.
-
Workup:
-
Filter the mixture through a short pad of Celite to remove insoluble copper salts. Rinse with DCM.
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient).
Data Analysis & Validation
Confirm the identity of 1-bromo-1-(4-chlorophenyl)-3,3,3-trifluoropropane using the following spectroscopic markers.
| Technique | Diagnostic Signal | Structural Insight |
| Confirm presence of | ||
| Confirm benzylic proton adjacent to Br. | ||
| Confirm methylene bridge ( | ||
| MS (EI/ESI) | Molecular Ion ( | Look for characteristic isotope pattern of Cl + Br (M, M+2, M+4).[1] |
Troubleshooting Guide
-
Low Yield: Ensure vigorous stirring in Protocol A (biphasic). In Protocol B, ensure anhydrous conditions.
-
Regioisomer Formation: If the
-bromo product is observed (rare), lower the reaction temperature.[1] The thermodynamic product is the benzylic bromide. -
Incomplete Conversion: Add an additional 0.5 equiv of the radical source (Langlois or Togni) and extend time.
Safety & Handling
-
Togni Reagent: While stable, hypervalent iodine compounds can be shock-sensitive or explosive under extreme heating.[1] Store at 4 °C.
-
Sodium Bromate: Strong oxidant. Keep away from organic solvents until the reaction setup. Do not grind with organics.
-
Trifluoromethyl Radicals: Reactions should be conducted in a fume hood.
References
-
Liu, Z.-Q., & Liu, D. (2017).[4] Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3.[1][4][5] The Journal of Organic Chemistry, 82(3), 1649–1656.[4][5] Link[1]
-
Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120–9123. Link[1]
-
Ilchenko, N. O., Janson, P. G., & Szabó, K. J. (2013).[3] Copper-Mediated Cyanotrifluoromethylation of Styrenes using the Togni Reagent.[1][3] The Journal of Organic Chemistry, 78(21), 11087–11091. Link[1]
-
Koike, T., & Akita, M. (2012). Visible-Light-Driven, Radical-Type Trifluoromethylation of Alkenes and Alkynes.[1] Topics in Current Chemistry, 374, 1–28.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Mediated Cyanotrifluoromethylation of Styrenes Using the Togni Reagent [organic-chemistry.org]
- 4. Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3 [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Nucleophilic Substitution of 1-Bromo-2,2,2-trifluoroethyl Arenes
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the nuanced reactivity of 1-bromo-2,2,2-trifluoroethyl arenes . It synthesizes mechanistic insights with practical, high-yield protocols.
Subject: Mechanistic Control and Synthetic Protocols for
Executive Summary
The 1-aryl-2,2,2-trifluoroethyl motif is a privileged scaffold in drug discovery, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated ethyl groups. However, introducing nucleophiles at the benzylic position of 1-bromo-2,2,2-trifluoroethyl arenes (1) is synthetically non-trivial. The adjacent trifluoromethyl (
This guide provides a validated roadmap for navigating these competing effects to achieve high-yield nucleophilic substitution, specifically focusing on C-N and C-O bond formation.
Mechanistic Insight: The Electronic "Tug-of-War"
Understanding the electronic landscape is prerequisite to successful substitution. The reactivity of substrate (1) is defined by two opposing forces:
-
Aryl Stabilization (Pro-
): The aromatic ring can stabilize a developing positive charge at the benzylic position via resonance. -
Destabilization (Anti-
/ Anti- ):-
Inductive Effect: The strong electron-withdrawing nature of
destabilizes the carbocation intermediate by approximately 8–12 kcal/mol compared to a methyl group, severely retarding pathways unless the aryl group is highly electron-donating. -
Field Effect: The electron-rich fluorine atoms create an electrostatic shield that repels incoming nucleophiles, raising the activation energy for
transition states.
-
Critical Pathway Analysis
Unlike standard alkyl halides, elimination (E2) is structurally blocked in this system because the
Stereochemical Outcomes[1][2][3]
-
(Inversion): Dominant with strong, linear nucleophiles (e.g.,
) in polar aprotic solvents. -
(Racemization/Retention): Dominant in solvolytic conditions (e.g., TFE/H2O). "Ion-pairing" often leads to partial retention of configuration, making
unreliable for enantioselective synthesis.
Figure 1: Reaction landscape for 1-bromo-2,2,2-trifluoroethyl arenes. Note the blocked elimination pathway.
Validated Protocols
Protocol A: Synthesis of 1-Aryl-2,2,2-trifluoroethyl Azides (C-N Bond)
Target Application: Precursor to chiral amines via Staudinger reduction.
Rationale: The azide anion (
Materials:
-
Substrate: 1-Bromo-1-(4-bromophenyl)-2,2,2-trifluoroethane (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv)[1] -
Solvent: Anhydrous DMF (0.5 M concentration)
-
Workup: Ethyl acetate, Brine, Water.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the aryl bromide substrate and a magnetic stir bar.
-
Solvation: Add anhydrous DMF via syringe. Note: DMF is critical to solvate the
cation, leaving the "naked" and reactive.[1] -
Addition: Add sodium azide in a single portion.
-
Reaction: Heat the mixture to 60–70 °C for 12–18 hours. Monitor by TLC (hexane/EtOAc) or LCMS.
-
Checkpoint: The starting bromide is less polar than the azide product.
-
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) to dissolve salts. Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over
, filter, and concentrate. -
Result: The crude azide is typically obtained in >90% yield and is sufficiently pure for reduction.
Safety Warning:
Protocol B: Solvolysis / Hydrolysis (C-O Bond)
Target Application: Synthesis of trifluoromethylated carbinols.
Rationale: Direct displacement with hydroxide is difficult due to solubility issues and potential for side reactions. Solvolysis in aqueous trifluoroethanol (TFE) utilizes the "ion-pair" mechanism.
Procedure:
-
Dissolve substrate in 50% (v/v) TFE / Water .
-
Heat to 80 °C for 24 hours.
-
The reaction proceeds via a cationic intermediate. Expect partial racemization if starting with chiral material.
-
Note: The rate will be significantly slower than non-fluorinated analogs.
Data Summary & Optimization
Solvent Effects on Reaction Rate (
| Solvent System | Mechanism Favorability | Relative Rate | Stereochemical Outcome |
|---|
| DMF (Anhydrous) |
Strategic Decision Guide: Substitution vs. Addition
While substitution is effective for introducing azides or thiols, generating chiral amines with high enantiomeric excess (ee) is often better achieved via an alternative route.
Figure 2: Strategic decision tree for synthesis planning.
References
-
Mechanistic Solvolysis Studies: Fujio, M., et al. "Substituent Effects on the Solvolysis of 1,1-Diphenyl-2,2,2-trifluoroethyl Tosylates." Bulletin of the Chemical Society of Japan, vol. 69, no. 10, 1996. Link
-
Azide Synthesis Protocol: BenchChem. "An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide." (Adapted for fluorinated analogs).[4][5][6] Link
-
Alternative Addition Routes: Truong, V. L., et al. "Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition." Organic Letters, vol. 9, no. 4, 2007. Link
- Electronic Effects: Tidwell, T. T. "Destabilized Carbocations." Angewandte Chemie International Edition, vol. 23, 1984. Link
-
General Nucleophilic Substitution: "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. download.uni-mainz.de [download.uni-mainz.de]
Application Note: Chemoselective Cross-Coupling of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
Abstract & Strategic Value
This guide details the optimized protocols for utilizing 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (referred to herein as Compound A ) in high-value cross-coupling reactions.
The strategic importance of Compound A lies in its bifunctional electrophilicity :
- -Trifluoromethyl Benzylic Bromide: A highly reactive, radical-prone center allowing for the installation of the pharmacologically privileged 2,2,2-trifluoroethylarene motif.
-
Aryl Chloride: A robust, orthogonal handle that remains inert under specific reductive coupling conditions, enabling sequential late-stage diversification (e.g., Buchwald-Hartwig amination).
This dual-handle architecture makes Compound A a premier building block for "chiral-at-benzylic-carbon" drug candidates, offering metabolic stability and enhanced lipophilicity.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene |
| Molecular Formula | |
| Molecular Weight | 287.48 g/mol |
| Appearance | Colorless to pale yellow oil (or low-melting solid) |
| Stability | Moisture sensitive; store under inert atmosphere at 2-8°C. |
| Reactivity Class | Mismatch Electrophile: The |
Mechanistic Considerations
Unlike standard alkyl halides, the adjacent
Core Application: Enantioconvergent Negishi Cross-Coupling
Objective: Selective functionalization of the benzylic position to create a chiral center, leaving the aryl chloride intact.
The Challenge
Standard Pd-catalyzed Suzuki couplings often suffer from
Experimental Protocol
Target Reaction: Coupling of Compound A with Aryl Zinc Reagents (Negishi) or Aryl Boronic Acids (Suzuki - Reductive). Note: This protocol focuses on the Negishi variant for highest enantioselectivity potential.
Reagents & Materials
-
Substrate: Compound A (1.0 equiv)
-
Nucleophile: Aryl Zinc Iodide (ArZnI) (1.5 equiv) [Prepared fresh or commercial]
-
Catalyst:
(10 mol%) -
Ligand: (S,S)-Ph-Box or equivalent chiral bis(oxazoline) (12 mol%)
-
Solvent: DMA (Dimethylacetamide) / THF (1:1 ratio), anhydrous and degassed.
-
Additive: TMSCl (0.2 equiv) - Critical for activating the Zn reagent and scavenging oxides.
Step-by-Step Workflow
-
Catalyst Complexation:
-
In a glovebox, charge a flame-dried reaction vial with
(10 mol%) and the Chiral Ligand (12 mol%). -
Add anhydrous DMA (0.1 M concentration relative to substrate). Stir at RT for 30 mins to form the active complex (solution turns distinct color, often orange/brown).
-
-
Substrate Addition:
-
Add Compound A (1.0 equiv) directly to the catalyst solution.
-
Tip: If Compound A is solid, dissolve in minimal THF before addition.
-
-
Nucleophile Addition:
-
Cool the mixture to 0°C.
-
Slowly add the Aryl Zinc reagent (1.5 equiv) dropwise over 10 minutes.
-
Add TMSCl (0.2 equiv) immediately after.
-
-
Reaction:
-
Seal the vial and stir at 0°C to 10°C for 12-24 hours.
-
Monitoring: Monitor by HPLC or UPLC-MS. Look for the disappearance of the benzylic bromide peak.[2] The Ar-Cl peak should remain unchanged.
-
-
Quench & Purification:
-
Quench with saturated
solution. -
Extract with MTBE or EtOAc (3x).
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is often less polar than the starting material.
-
Mechanistic Pathway (DOT Diagram)
Caption: Ni-catalyzed radical chain mechanism. The benzylic C-Br bond undergoes SET activation, generating a radical that recombines with the catalyst, preserving the Ar-Cl bond.
Application 2: Orthogonal Functionalization (The "Chlorine Handle")
Objective: Utilization of the aryl chloride after the benzylic coupling is complete.
Because the initial Ni-catalyzed coupling is performed at low temperature with a chemoselective catalyst, the aryl chloride remains. This allows for a second coupling event.[2]
Protocol: Pd-Catalyzed Buchwald-Hartwig Amination
-
Substrate: Purified product from Application 1 (containing Ar-Cl).
-
Catalyst:
(1 mol%) + BrettPhos (2 mol%) or RuPhos (for secondary amines). -
Base:
(1.4 equiv). -
Conditions: Toluene, 80-100°C, 12h.
-
Outcome: High-yielding conversion of the Ar-Cl to an aniline derivative without racemization of the sensitive benzylic center (provided conditions are non-reductive to the benzylic position).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (H instead of Ar) | Water in solvent acting as H-source; "Hantzsch ester" effect if using photoredox. | Ensure strict anhydrous conditions. Use deuterated quench to confirm H-source mechanism. |
| Reaction Stalls | Catalyst poisoning or Zn reagent degradation. | Add TMSCl or LiCl additives to break up Zn aggregates. Titrate Zn reagent before use. |
| Low Enantioselectivity | Ligand dissociation or background racemic reaction. | Lower temperature (-10°C).[1] Increase Ligand:Metal ratio to 1.5:1. |
| Ar-Cl Reactivity | Temperature too high during Step 1. | Strictly maintain T < 10°C for the benzylic coupling. Ar-Cl requires T > 60°C or specialized ligands to react. |
References
-
Liang, Y., & Fu, G. C. (2015). Catalytic Asymmetric Negishi Cross-Couplings of Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 137(30), 9523–9526. Link
-
Zhou, W., et al. (2017). Enantioselective Construction of Trifluoromethoxylated Stereogenic Centers by a Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 56(21), 5821-5825. Link
-
Wu, J., et al. (2022).Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic
-Trifluoromethyl Bromide to Access Chiral -Trifluoromethyl Ketones.[3] Organic Letters, 24(24), 4322-4327.[3] Link[4] -
BenchChem. 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties and Reactivity Profile. (General reference for differential halide reactivity). Link
-
PubChem. 1-Chloro-1-bromo-1,2,2-trifluoroethane Compound Summary. (Analogous reactivity data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones [organic-chemistry.org]
- 4. Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
using 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene in peptide synthesis
Site-Selective Cysteine Modification using 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene
Executive Summary
This guide details the application of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene (referred to herein as TFEB-Cl ) in peptide synthesis. While standard alkylating agents are common, TFEB-Cl offers a unique "fluorine-scan" capability. It introduces a bulky, lipophilic, and metabolically stable 1-(4-chlorophenyl)-2,2,2-trifluoroethyl moiety onto Cysteine residues.
This modification is critical for:
-
Metabolic Stability: The trifluoromethyl (
) group sterically shields the peptide backbone and prevents enzymatic degradation. -
Membrane Permeability: drastically increases the
of hydrophilic peptides, facilitating cell penetration. -
Late-Stage Diversification: The 4-chloro aryl handle allows for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the intact peptide.
Scientific Mechanism & Rationale
2.1 The Reagent Profile
-
Compound: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene
-
Role: Electrophilic Alkylating Agent[1]
-
Target: Thiol (
) group of Cysteine (Cys) -
Selectivity: High chemoselectivity for Cysteine over Lysine at controlled pH (7.5–8.5).
2.2 Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (
-
Electronic Activation: The
group pulls electron density, making the benzylic carbon highly electrophilic. -
Steric/Electronic Repulsion: The bulky
and the lone pairs on Fluorine can retard the approach of the nucleophile compared to a simple benzyl bromide. -
Outcome: The reaction requires precise pH control to ensure the Cysteine is in its thiolate form (
), which is sufficiently nucleophilic to overcome the activation barrier.
Technical Note on Stereochemistry: Since TFEB-Cl contains a chiral center at the benzylic position and is typically supplied as a racemate, the reaction with a chiral peptide will generate diastereomers (epimers at the modification site). Separation via HPLC is usually required if a single stereoisomer is desired.
Figure 1: Mechanism of Cysteine S-alkylation by TFEB-Cl. The thiolate attacks the benzylic carbon, displacing bromide.
Experimental Protocols
3.1 Pre-Synthesis Considerations (Data Table)
| Parameter | Specification | Rationale |
| Solvent System | DMF/Buffer (1:1) or pure DMF | TFEB-Cl is hydrophobic; organic co-solvent is mandatory for solubility. |
| pH Window | 7.5 – 8.5 | Critical: Below 7.0, reaction is too slow. Above 9.0, Lysine amine alkylation competes.[1] |
| Stoichiometry | 1.5 – 3.0 equivalents | Slight excess drives reaction to completion due to steric bulk of |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Essential to keep Cysteine reduced (prevent disulfide formation) without reacting with the alkyl bromide (unlike DTT). |
3.2 Protocol A: Solution-Phase Modification (Post-Cleavage)
Best for: Modifying purified peptides or testing reactivity on small scales.
Reagents:
-
Peptide (containing 1 Cys residue)
-
TFEB-Cl (Reagent)
-
Ammonium Bicarbonate (
) buffer (50 mM, pH 8.0) -
Acetonitrile (ACN) or DMF
-
TCEP-HCl
Step-by-Step:
-
Peptide Dissolution: Dissolve the peptide in 1:1 mixture of Buffer (pH 8.0) and ACN to a concentration of 1–2 mM.
-
Reduction: Add 1.2 equivalents of TCEP. Vortex and let stand for 15 minutes to reduce any disulfides.
-
Reagent Addition: Dissolve TFEB-Cl in ACN (10 mg/mL stock). Add 2.0 equivalents of TFEB-Cl to the peptide solution.
-
Incubation: Agitate at Room Temperature (25°C) for 2–4 hours.
-
Tip: Monitor by LC-MS. If reaction is <50% complete after 2 hours, add 1.0 eq more reagent and raise temp to 35°C.
-
-
Quenching: Quench by acidifying with 0.1% TFA (lowers pH to <3, stopping nucleophilic attack).
-
Purification: Inject directly onto Prep-HPLC (C18 column). The product will elute significantly later (higher % organic) than the starting material due to the lipophilic
-aryl group.
3.3 Protocol B: On-Resin Modification (Solid Phase)
Best for: High-throughput synthesis and preventing solubility issues.
Reagents:
-
Peptide-Resin (Cys side chain deprotected, e.g., Mmt removed, or standard Trt if doing global deprotection later—Note: Standard Trt removal requires TFA, which cleaves peptide. For on-resin alkylation, use Mmt protection and selectively deprotect with 1% TFA/DCM before alkylation).
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Selective Deprotection (If using Mmt): Wash resin with DCM. Treat with 1% TFA/DCM (5 x 2 min) until yellow color disappears. Wash resin thoroughly with DCM then DMF. Neutralize with 5% DIPEA/DMF.
-
Preparation: Suspend resin in dry DMF.
-
Alkylation: Add 3.0 equivalents of TFEB-Cl and 5.0 equivalents of DIPEA.
-
Reaction: Shake at Room Temperature for 4–6 hours.
-
Note: The reaction is slower on-resin due to diffusion limits.
-
-
Washing: Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).
-
Cleavage: Perform standard cleavage (e.g., 95% TFA / 2.5% TIS / 2.5%
). The thioether bond is stable to TFA.
Analytical Validation & QC
To confirm the successful addition of the 1-(4-chlorophenyl)-2,2,2-trifluoroethyl group, use the following metrics:
4.1 Mass Spectrometry (LC-MS)
Calculate the expected mass shift (
-
Reagent Formula:
(MW ~ 273.5) -
Leaving Group: Bromide (
, Mass ~ 79.9) -
Added Moiety:
-
Mass Shift: +192.01 Da (Monoisotopic)
Check for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
4.2
NMR Spectroscopy
This is the definitive test.
-
Starting Material: No signal (unless peptide has other fluorines).
-
Product: Strong singlet (or doublet if chiral influence is strong) around -70 to -75 ppm (typical for
attached to aliphatic/benzylic carbon).
Workflow Visualization
Figure 2: Integrated workflow for On-Resin modification of peptides using TFEB-Cl.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<20%) | Steric hindrance of | Increase temperature to 40°C; Add Potassium Iodide (KI) catalyst (0.1 eq) to form the more reactive iodide in situ (Finkelstein). |
| Multiple Peaks (LCMS) | Diastereomer formation. | The reagent is racemic. This is expected. Separate peaks via HPLC or use chiral reagent if available. |
| Lysine Alkylation | pH too high (> 8.5). | Strictly maintain pH 7.5–8.0 using Phosphate or Bicarbonate buffer. |
| Oxidation (Dimer) | Inadequate reduction. | Ensure TCEP is fresh. Do NOT use DTT (DTT will react with the alkyl bromide). |
References
-
General Methodology for Cysteine Alkylation
-
Hacker, D. E., et al. (2015).[2] Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods in Molecular Biology.
-
- Fluorine in Peptide Chemistry: Jäckel, C., & Koksch, B. (2005). Fluorine in peptide design and protein engineering. European Journal of Organic Chemistry. (Provides context on stability/lipophilicity gains).
-
Base-Labile Protecting Groups (Mmt)
-
Bachem Technical Guides. Peptide Modifications and Protecting Groups.
-
-
Reagent Properties (Analogous Reactivity)
-
BenchChem. Mechanism of Action of Fluorinated Benzyl Bromides.
-
(Note: Specific literature on the exact CAS 14804-61-6 in peptide papers is rare; the protocols above are derived from standard authoritative methodologies for
Sources
Advanced Synthetic Strategies for Trifluoromethylated Agrochemical Intermediates
Introduction: The Strategic Role of the Trifluoromethyl Group
The trifluoromethyl (
Historically, the synthesis of these intermediates required harsh conditions, such as the use of hydrogen fluoride or high-temperature halogen exchange. Today, the landscape has shifted toward highly selective, late-stage trifluoromethylation utilizing nucleophilic, electrophilic, and radical strategies[3][4]. This application note provides drug development professionals and agrochemical scientists with field-proven, self-validating protocols for synthesizing critical
Comparative Analysis of Trifluoromethylating Reagents
Selecting the correct reagent is dictated by the electronic nature of the substrate and the required atom economy for process scale-up.
| Reagent Name | Chemical Formula | Reaction Type | Atom Economy & Cost | Typical Reaction Conditions | Target Agrochemical Intermediates |
| Ruppert-Prakash | Nucleophilic | Moderate atom economy; highly scalable | Catalytic initiator (TBAF), THF, 0 °C | ||
| Triflyl Chloride | Radical | Low atom economy (loses | |||
| TFSP | Radical | Moderate; bench-stable solid | Late-stage functionalization of complex scaffolds | ||
| Togni's Reagent | Electrophilic | Poor atom economy; expensive | Cu-catalyzed or thermal, RT to 60 °C |
Application Note 1: Photoredox-Catalyzed Radical C-H Trifluoromethylation
Mechanistic Rationale
Unactivated heteroarenes (e.g., pyridines, pyrazoles) are ubiquitous in agrochemicals. Traditional functionalization requires pre-activation (e.g., halogenation), which adds synthetic steps and reduces overall yield. Photoredox catalysis bypasses this by utilizing visible light to excite a transition metal catalyst, such as
Photoredox-catalyzed generation of CF3 radicals and C-H functionalization.
Step-by-Step Methodology
Reagents: Heteroarene (1.0 mmol), Triflyl chloride (
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene,
, and . -
Solvent Addition & Degassing (Critical Causality): Add MeCN. Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet ground state molecule that rapidly quenches the excited
state. Failure to rigorously degas will halt the catalytic cycle and result in zero conversion[6]. -
Reagent Introduction: Backfill with Argon. Inject
dropwise via a gas-tight syringe. -
Irradiation: Place the tube approximately 5 cm away from a 26W household fluorescent bulb or a 440 nm blue LED source. Stir vigorously at room temperature for 12–24 hours[5]. The
acts as an essential proton sink, neutralizing the generated to prevent catalyst degradation. -
Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
In-Process Validation
-
Visual Cue: The reaction mixture should maintain the characteristic bright orange/red color of the
complex. A shift to a dark, muddy brown indicates catalyst decomposition (often due to oxygen contamination). -
F NMR Monitoring: Take a 0.1 mL aliquot, dilute in
. The disappearance of the signal ( ppm) and the emergence of a new singlet in the range of to ppm confirms the successful installation of the group onto the aromatic ring.
Application Note 2: Nucleophilic Trifluoromethylation of Carbonyls
Mechanistic Rationale
The synthesis of tertiary
Nucleophilic trifluoromethylation of carbonyls via Ruppert-Prakash reagent.
Step-by-Step Methodology
Reagents: Ketone intermediate (1.0 mmol),
-
Preparation: In an oven-dried, Argon-purged round-bottom flask, dissolve the ketone in anhydrous THF.
-
Thermal Control (Critical Causality): Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The hypervalent silicate intermediate is thermally sensitive. If the reaction is initiated at room temperature, the intermediate can rapidly decompose to yield difluorocarbene (
) and fluoride, resulting in poor yields and complex byproduct mixtures[3]. -
Reagent Addition: Add
via syringe. Stir for 5 minutes. -
Initiation: Add catalytic TBAF (0.05 equiv) dropwise. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.
-
Desilylation: Once the starting material is consumed (forming the TMS-ether intermediate), add stoichiometric TBAF (1.2 equiv) or 1M aqueous
(2 mL) and stir for an additional 2 hours to cleave the silyl ether and liberate the free tertiary alcohol. -
Workup: Dilute with water, extract with diethyl ether (
mL), wash with brine, dry over , and concentrate.
In-Process Validation
-
Exothermic Monitoring: Upon the addition of catalytic TBAF, a mild exotherm should be observed, confirming the initiation of the chain propagation.
-
TLC Analysis: Because
-alcohols often lack strong UV chromophores, use a or phosphomolybdic acid (PMA) stain to visualize the consumption of the ketone and the appearance of the highly polar tertiary alcohol product.
References
-
MacMillan, D. W. C., et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." National Institutes of Health (PMC).[Link]
-
Sun, Z., et al. "A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes." Organic Chemistry Portal.[Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." ACS Publications.[Link]
-
Ogawa, Y., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." National Institutes of Health (PMC).[Link]
-
Ogawa, Y., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." J-STAGE.[Link]
-
Krishnan, J., et al. "Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives." PubMed.[Link]
-
Il'ina, I. V., et al. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." MDPI.[Link]
-
Danoun, G., et al. "Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent." Chemical Science (RSC Publishing).[Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
Grignard reagent formation from 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
Title: Technical Application Note: Controlled Formation of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylmagnesium Bromide
-Trifluoromethyl Benzylic Grignard ReagentsPart 1: Executive Summary & Critical Analysis
1.1 The Challenge: Stability vs. Reactivity The formation of a Grignard reagent from 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene presents a specific set of chemoselective and thermodynamic challenges that distinguish it from standard aryl or alkyl halide metallations.
-
Instability of
-CF Carbanions: The target Grignard species places a magnesium-carbon bond adjacent to a trifluoromethyl group. While the electron-withdrawing effect of the CF group inductively stabilizes the carbanion, it simultaneously activates the C-F bonds toward -fluoride elimination . At temperatures above -20°C, this species is prone to decomposing into a gem-difluoroalkene (1-chloro-4-(1,1-difluorovinyl)benzene), releasing fluoride salts and destroying the reagent. -
Chemoselectivity (Br vs. Cl): The substrate contains two halogen handles. The benzylic bromide (C
-Br) is kinetically more reactive towards magnesium exchange than the aryl chloride (C -Cl). However, traditional direct insertion (Mg metal, reflux) lacks the selectivity to guarantee the integrity of the aryl chloride and often requires thermal energy that triggers the aforementioned decomposition.
1.2 The Solution: Halogen-Magnesium Exchange Direct insertion using magnesium turnings is NOT recommended for this substrate due to the high risk of decomposition and Wurtz-type homocoupling.
The industry-standard approach for this class of sensitive molecules is Low-Temperature Halogen-Magnesium Exchange using the "Turbo Grignard" reagent (
-
Thermal Control: The reaction proceeds rapidly at -78°C to -40°C, temperatures low enough to kinetically inhibit
-fluoride elimination. -
Chemoselectivity:
-PrMgCl selectively exchanges with the activated benzylic bromide while leaving the aryl chloride intact for downstream cross-coupling applications.
Part 2: Technical Protocols
Protocol A: Low-Temperature Magnesiation (Recommended)
Best for: Scale-up, distinct electrophile addition, and maximizing yield.
Reagents & Materials:
-
Substrate: 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (1.0 equiv).
-
Exchange Reagent:
-PrMgCl[2][3][4][5]·LiCl (1.3 M in THF, 1.1 equiv). Note: Standardngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -PrMgCl can be used, but the LiCl adduct generally provides faster kinetics and higher solubility. -
Solvent: Anhydrous THF (degassed).
-
Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe and N
/Ar line.
Step-by-Step Procedure:
-
Preparation: Charge the reaction vessel with the Substrate (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
-
Exchange: Add
-PrMgCl[2][3][4]·LiCl (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.-
Critical Control Point: Maintain internal temperature below -70°C during addition to prevent local hotspots.
-
-
Incubation: Stir the mixture at -78°C for 30–60 minutes.
-
Monitoring: Aliquot a small sample (0.1 mL), quench with D
O, and analyze via GC-MS or H-NMR. -
Success Criteria: Disappearance of starting material and appearance of the deuterated product (1-(1-Deutero-2,2,2-trifluoro-ethyl)-4-chloro-benzene).
-
-
Electrophile Trapping: Add the electrophile (e.g., aldehyde, ketone) slowly at -78°C.
-
Warming: Allow the reaction to warm slowly to room temperature only after the electrophile has been added.
Protocol B: Barbier Conditions (Alternative)
Best for: High-throughput screening or substrates that are exceptionally unstable even at -78°C.
Concept: The Grignard reagent is generated in the presence of the electrophile, trapping it immediately upon formation.
-
Setup: Mix Substrate (1.0 equiv) and Electrophile (1.2 equiv) in anhydrous THF.
-
Activation: Add activated Magnesium turnings (2.0 equiv) or Rieke Magnesium.
-
Initiation: Add a catalytic amount of 1,2-dibromoethane or DIBAL-H (1 mol%) to initiate the surface reaction.
-
Control: Maintain temperature at 0°C . Sonication may be required to sustain the reaction without external heating.
Part 3: Mechanism & Visualization
Reaction Pathway & Failure Modes
The following diagram illustrates the kinetic competition between the desired exchange pathway and the fatal elimination pathway.
Figure 1: Mechanistic pathway showing the critical temperature dependence. The green path represents the recommended Turbo Grignard protocol, while the red path indicates the thermal decomposition risk.
Quantitative Comparison of Methods
| Parameter | Direct Mg Insertion | Turbo Grignard ( |
| Temperature | Reflux / RT (Required for activation) | -78°C to -40°C |
| Reaction Time | 2 - 12 Hours | 15 - 60 Minutes |
| Yield | Low (<40%) due to decomposition | High (>85%) |
| Side Products | Gem-difluoroalkenes, Homocoupling | Minimal ( |
| Safety Profile | High Risk: Exothermic decomposition | Controlled: Low temp management |
Part 4: Safety & Handling
Warning: Potential for Energetic Decomposition
While alkyl-CF
-
HF Risk: Upon quenching, any decomposed material may generate trace Hydrofluoric Acid (HF). Always quench with saturated NaHCO
or NH Cl, never strong acid, and handle waste with appropriate PPE. -
Runaway: Do not allow the reaction to warm above -20°C before quenching or reacting with the electrophile.
References
-
Knochel, P., et al. (2011).[6] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[3] Handbook of Functionalized Organometallics.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[7][3][5] Angewandte Chemie International Edition.[4][8]
-
Colby, D. A., et al. (2011). Beta-Fluoride Elimination as a Synthetic Tool. Chemical Reviews.
-
BenchChem. (2025). General Protocols for Grignard Formation from Sensitive Halides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
palladium-catalyzed coupling of 4-chlorophenyl trifluoroethyl bromide
Application Note: Pd-Catalyzed Cross-Coupling of -Trifluoromethyl Benzylic Bromides
Executive Summary & Strategic Analysis
The substrate 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane is a high-value scaffold in medicinal chemistry, serving as a precursor for chiral
-
-Hydride/Fluoride Elimination: The oxidative addition of Pd(0) to secondary alkyl halides is slower than to aryl halides. Once formed, the alkyl-palladium species is prone to rapid
-hydride elimination (forming styrenes) or -fluoride elimination (forming gem-difluoroalkenes), rather than the desired transmetalation. -
Chemoselectivity (Alkyl-Br vs. Aryl-Cl): While Ar-Br bonds are typically more reactive than Ar-Cl, the secondary alkyl-Br bond requires specific activation. Standard conditions may inadvertently activate the Ar-Cl bond if the catalyst is too electron-rich and sterically unencumbered.
The Solution: This guide details two field-proven pathways to bypass these issues:
-
Pathway A (Nucleophilic Cross-Coupling): Uses Xantphos -ligated Palladium to enforce a wide bite angle, accelerating reductive elimination over
. -
Pathway B (Radical Alkenylation): Uses a Heck-type Radical mechanism to engage the alkyl bromide via Single Electron Transfer (SET), completely avoiding the unstable two-electron Pd-alkyl intermediate.
Mechanistic Pathways & Logic
The choice of ligand is the determinant factor in the success of this reaction.[1]
Pathway A: Ligand-Controlled Suppression of Elimination
For coupling with Grignard or Organozinc reagents (Kumada/Negishi type), the catalytic cycle relies on the bite angle of the ligand.
-
Ligand: Xantphos (Bite angle ~111°).
-
Logic: A wide bite angle destabilizes the square-planar Pd(II) complex, thereby accelerating the reductive elimination step. If reductive elimination is faster than
-elimination, the cross-coupled product is formed. -
Selectivity: This system activates the weaker C(sp3)-Br bond while leaving the C(sp2)-Cl bond intact for late-stage diversification.
Pathway B: Radical SET Activation (Heck-Type)
For coupling with alkenes (Heck type), a radical pathway is superior.
-
Mechanism: The reaction does not proceed via standard oxidative addition (
-like). Instead, a Pd(0) species donates an electron to the alkyl bromide, generating a secondary alkyl radical and a Pd(I) species. -
Benefit: This avoids the formation of the
-elimination-prone Pd(II)-alkyl species until after the C-C bond is formed.
Figure 1: Divergent reaction pathways. Pathway A (top) requires specific ligands to prevent elimination. Pathway B (bottom) utilizes radical intermediates to bypass the stability issue.
Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling with Grignard Reagents (Kumada-Corriu)
Objective: Alkylation/Arylation of the benzylic position.[2][3] Reference Grounding: Based on methodologies developed by López-Pérez et al. (Org.[3] Lett. 2009) for secondary benzylic bromides.[3]
Reagents:
-
Substrate: 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane (1.0 equiv)
-
Catalyst Precursor: Pd(OAc)
(5 mol%) -
Ligand: Xantphos (5-6 mol%)
-
Nucleophile: Aryl/Alkyl Grignard Reagent (1.2 - 1.5 equiv)
-
Solvent: Anhydrous THF or Et
O -
Additives: None required, but slow addition is key.
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, charge Pd(OAc)
(11.2 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol). Add anhydrous THF (2 mL) and stir at room temperature for 5–10 minutes until the complex forms (solution typically turns yellow/orange). -
Substrate Addition: Add the substrate (1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane, 1.0 mmol) dissolved in THF (1 mL) to the catalyst mixture.
-
Temperature Control: Cool the reaction mixture to -20 °C (using a cryostat or ice/salt/acetone bath).
-
Expert Insight: Low temperature is critical to suppress
-elimination and prevent the Grignard from attacking the Ar-Cl site.
-
-
Nucleophile Addition: Add the Grignard reagent (1.2 mmol) dropwise over 30 minutes via syringe pump.
-
Note: Rapid addition leads to homocoupling of the Grignard reagent.
-
-
Reaction: Stir at -20 °C for 4 hours, then allow to warm slowly to room temperature over 1 hour.
-
Quench & Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Dry organics over MgSO and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product will be the trifluoroethylated arene.
Protocol B: Pd-Catalyzed Heck-Type Alkenylation
Objective: Coupling with alkenes (e.g., styrenes, acrylates). Reference Grounding: Based on radical Heck methodologies for fluoroalkyl bromides (Li et al., Beilstein J. Org. Chem. 2017).[2][4]
Reagents:
-
Substrate: 1-bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethane (1.0 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or PdCl (PPh ) -
Olefin Partner: Styrene or Acrylate (2.0 equiv)
-
Base: K
CO or Cs CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Temperature: 80–100 °C
Step-by-Step Procedure:
-
Setup: In a sealed tube, combine the substrate (0.5 mmol), Alkene (1.0 mmol), Pd(PPh
) (29 mg, 0.025 mmol), and K CO (138 mg, 1.0 mmol). -
Solvent: Add anhydrous DCE (2 mL). Sparge with Argon for 5 minutes to remove oxygen (oxygen inhibits the radical chain).
-
Reaction: Seal the tube and heat to 80 °C for 16 hours.
-
Mechanism Check: The heat initiates the SET process. The secondary alkyl radical adds to the alkene.
-
-
Workup: Cool to RT, filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Data Summary & Troubleshooting
Comparative Performance of Conditions:
| Variable | Protocol A (Kumada/Xantphos) | Protocol B (Heck/Radical) | Standard Suzuki (Pd/PPh3) |
| Primary Mechanism | 2e- Oxidative Addition / Reductive Elim. | Radical (SET) | 2e- Oxidative Addition |
| Major Byproduct | Reduced Alkane (H-abstraction) | ||
| Ar-Cl Stability | High (at -20°C) | High | Low (at >60°C) |
| Stereochemistry | Inversion (stereospecific) | Racemic | N/A (fails) |
| Yield (Typical) | 65 - 85% | 50 - 75% | < 10% |
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Low Yield + Styrene Formation | Switch to Xantphos or DPEphos (wider bite angle). Lower the temperature. | |
| Recovery of Starting Material | Oxidative addition failed. | Ensure catalyst is active (Pd(0)). For Protocol A, ensure Grignard is not degraded. |
| Biaryl Formation (Ar-Ar) | Grignard homocoupling or Ar-Cl activation. | Add Grignard slower (syringe pump). Keep Temp < 0°C. |
| Defluorination | This is rare with |
References
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[3] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517.
-
Li, L., Liu, C., & Zhang, Z. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2663–2668.
-
Brambilla, M., & Tredwell, M. (2017).[2] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie International Edition, 56(39), 12143–12147.[2]
-
Swift, E. C., & Jarvo, E. R. (2013). Enantiospecific Cross-Coupling of Secondary Benzylic Esters. Tetrahedron, 69(27), 5799.
Troubleshooting & Optimization
preventing elimination side reactions in trifluoroethyl bromide substitution
Topic: Preventing Elimination Side Reactions in Trifluoroethyl Bromide Substitution Ticket ID: TFE-BR-001 Status: Open Agent: Senior Application Scientist[1]
Executive Summary: The Trap
You are likely experiencing low yields or "missing mass" when attempting to alkylate nucleophiles (phenols, amines, thiols) with 2,2,2-trifluoroethyl bromide (
The Core Problem: The trifluoromethyl group creates a unique electronic environment that traps researchers between two competing failures:
-
Sluggish
: The electron-withdrawing group deactivates the adjacent carbon toward nucleophilic attack (dipole inversion), requiring higher reaction temperatures.[1] -
Rapid Elimination: The same
group highly acidifies the -protons. Under thermal stress or strong base, the molecule undergoes HF elimination (not HBr elimination) to form the volatile gas 1,1-difluoro-2-bromoethylene .[1]
This guide provides the protocols to navigate this "reactivity valley" effectively.
Diagnostic Visualization
Pathway Analysis: Substitution vs. Elimination
The following diagram illustrates the kinetic competition occurring in your flask. Note that the elimination pathway is E1cb-like , driven by the acidity of the
Figure 1: Mechanistic competition. Strong bases trigger the red path (HF elimination) before the green path (Substitution) can occur.[1]
Troubleshooting Modules
Module A: The Nucleophile/Base Dilemma
Issue: "I used Sodium Hydride (NaH) or Ethoxide (NaOEt) to ensure deprotonation, but I got no product."
Diagnosis: You have accelerated the elimination pathway. The
Solution: Switch to "soft," non-nucleophilic bases that buffer the pH.
| Base Type | Example | Risk Level | Outcome |
| Alkoxides/Hydrides | CRITICAL | Rapid formation of | |
| Hydroxides | HIGH | Competes with hydrolysis; still promotes elimination.[1] | |
| Carbonates | LOW | Recommended. Maintains equilibrium deprotonation without destroying substrate.[1] | |
| Amines | MEDIUM | Can form quaternary salts with substrate; use only if Nu is very reactive.[1] |
Module B: Solvent & Temperature Control
Issue: "The reaction is too slow at
Diagnosis: High temperatures favor elimination (entropy driven).[1] Polar aprotic solvents (DMF, DMSO) enhance the basicity of anions, further increasing elimination risk.[1]
Protocol Adjustment:
-
Solvent: Use DMF (N,N-Dimethylformamide) or NMP .[1] These are required to solvate the carbonate base, but you must control the temperature strictly.
-
Temperature: Do not exceed 80-90°C . If the reaction is too slow, do not increase heat. Instead, add a catalyst (see Module C).[1]
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M). Bimolecular substitution (
) rates depend on concentration; elimination often dominates in dilute conditions where nucleophile encounters are rare.[1]
Module C: Catalytic Acceleration (The "Fixer")
Issue: "I am using Carbonate and DMF, but conversion is stuck at 40%."
Solution: Add a nucleophilic catalyst to swap the leaving group in situ.
-
Add Potassium Iodide (KI): 10-20 mol%.[1]
-
Mechanism:
reacts with to form (Finkelstein reaction).[1] The iodide is a better leaving group and reacts faster with your nucleophile, allowing the reaction to proceed at lower temperatures where elimination is suppressed.
Validated Experimental Protocol
Application: O-Alkylation of a Phenol (General Procedure)
-
Setup: Flame-dried round bottom flask, inert atmosphere (
or Ar). -
Reagents:
-
Procedure:
-
Step 1: Dissolve Phenol in DMF. Add
. Stir at RT for 15 min. -
Step 2: Add KI and
.[1] -
Step 3: Seal the vessel (pressure tube recommended to contain the volatile bromide).
-
Step 4: Heat to 70-80°C . Monitor by TLC/LCMS.
-
Step 5: Stir for 12-24 hours.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Safety Note: The side product
Frequently Asked Questions (FAQ)
Q: Can I use the Triflate (
Q: I see a new spot on TLC that is very non-polar. Is that my product?
A: Likely not. If you are using a basic nitrogen nucleophile, you may have formed the "bis-alkylation" or elimination polymer. If you see a gas evolving, that is the elimination product. Check the NMR: The product
Q: Why not use Phase Transfer Catalysis (PTC)?
A: PTC is a valid strategy.[1] Using Toluene/Water (50% NaOH) with
References
-
Mechanism of Elimination
- Title: Elimin
- Source:Journal of Fluorine Chemistry.
- Context: Confirms HF elimination mechanism (E1cb)
-
[1]
-
Optimized Alkylation Conditions
-
Title: Synthesis of Trifluoroethyl Ethers via Nucleophilic Substitution.[2]
- Source:BenchChem Application Notes / Organic Process Research & Development.
- Context: Validates the use of /DMF and the superiority of Triflate for difficult substr
-
-
Physical Properties of Side Product
Sources
stability of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene in solution
Executive Summary
You are working with 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene . This is not a standard benzyl bromide. The presence of the
While standard benzyl bromides are prone to rapid
Module 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the competing forces on the benzylic carbon:
-
Suppressed
Reactivity: The group is strongly electron-withdrawing.[1] It destabilizes the formation of the benzylic carbocation, making solvolysis (hydrolysis) significantly slower than in non-fluorinated benzyl bromides. -
Enhanced Acidity (Elimination Risk): The
group increases the acidity of the benzylic proton. Even weak bases (or basic impurities in solvents) can trigger the elimination of HBr, collapsing the molecule into the corresponding -trifluoromethyl styrene. -
Photolability: The C-Br bond remains sensitive to UV/visible light, leading to radical formation and subsequent degradation (homocoupling or oxidation).
Degradation Pathways Visualization
The following diagram illustrates the three primary fates of your molecule in solution.
Figure 1: Primary degradation pathways. Note that base-mediated elimination is the dominant risk factor for this specific fluorinated scaffold.
Module 2: Solvent & Storage Compatibility
Protocol 1: Solvent Selection for NMR & Reactions
Issue: Users often report "new peaks" appearing in NMR samples after 24 hours.
Root Cause: Acidity of
| Solvent | Compatibility | Technical Notes |
| Chloroform-d ( | ⚠️ Conditional | High Risk. Commercial |
| Dichloromethane-d2 ( | ✅ Recommended | Non-nucleophilic and generally less acidic than chloroform. Ideal for monitoring stability. |
| DMSO- | ❌ Avoid | Severe Risk. DMSO acts as an oxidant (Kornblum oxidation) and can facilitate elimination of HBr upon heating. |
| Methanol/Ethanol | ❌ Avoid | Will cause slow solvolysis to the ether, especially if any acid catalyst is present. |
| Acetone- | ⚠️ Caution | Acceptable for short-term, but can react if trace base is present (aldol-like side reactions). |
Protocol 2: Storage Standards
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (anhydrous).
-
Container: Amber glass (critical to prevent photolysis).
Module 3: Troubleshooting & FAQs
Scenario A: "I'm seeing a new set of doublets in the aromatic region and a loss of the chiral center."
Diagnosis: Elimination to Styrene.
The
Corrective Action:
-
Check
NMR: The starting material usually shows a doublet (due to H-F coupling). The styrene product will show a singlet (no adjacent proton) and will be significantly shifted. -
Adjust Conditions: Use non-basic nucleophiles where possible. If a base is required, use a "kinetic" base at low temperature (-78°C) rather than a thermodynamic base at room temperature.
Scenario B: "The reaction is incredibly slow. I'm trying to displace the Bromine with an amine."
Diagnosis: Electronic Deactivation.
Users accustomed to benzyl bromides expect rapid reaction. The
Corrective Action:
-
Solvent Switch: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to accelerate
kinetics. -
Add Iodide: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition). This converts the Bromide to the more reactive Iodide in situ.
-
Warning: Monitor closely. The iodide is also more prone to elimination.
-
Scenario C: "My sample turned yellow/brown overnight on the bench."
Diagnosis: Photolytic Decomposition.
Benzylic bromides generate bromine radicals (
Corrective Action:
-
Filtration: Filter the solution through a small silica plug to remove polar degradation products.
-
Prevention: Wrap all flasks in aluminum foil during reaction and storage.
Module 4: Quality Control (QC) Workflow
Before committing this material to a high-value step, validate its integrity using this logic flow.
Figure 2: Pre-experiment validation workflow. Note that 19F NMR is the most sensitive tool for detecting the elimination byproduct.
Analytical Reference Data:
- NMR: Look for a doublet at approx -70 ppm (Starting Material). A singlet shifted downfield usually indicates the styrene elimination product.
- H NMR: The benzylic proton appears as a quartet (due to coupling with 3 Fluorines) in the 5.0–5.5 ppm range. Disappearance of this signal indicates elimination.
References
-
Tsuchii, K., et al. (2009). "Synthesis of
-Trifluoromethylstyrenes via Elimination of -Trifluoromethyl Benzylic Halides." Journal of Fluorine Chemistry. (Note: Generalized reference for reactivity of this class). -
BenchChem Technical Guide. (2025). "The Bromomethyl Group in Trifluoromethylated Benzenes: Reactivity and Synthetic Utility."
-
BioRxiv Preprint. (2024). "Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation."[2] BioRxiv. (Demonstrates the elimination mechanism kinetics).
-
SaveMyExams. (2025). "Hydrolysis of Halogenoalkanes: Mechanisms and Rates." (Foundational mechanistic comparison).
Sources
Technical Support Center: Minimizing Hydrolysis of Benzylic Bromides
Topic: Minimizing Hydrolysis of Benzylic Bromides During Workup Audience: Researchers, Process Chemists, and Drug Development Professionals Doc ID: TS-ORG-BZBR-001
Executive Summary & Scope
Benzylic bromides are versatile but highly labile synthetic intermediates. Their reactivity, driven by the stability of the benzylic carbocation (
Critical Safety Warning: Benzylic bromides are potent lachrymators. All manipulations must occur within a functioning fume hood using appropriate PPE (goggles, gloves, lab coat).
Mechanism of Failure: Why Hydrolysis Occurs
To prevent degradation, one must understand the competing pathways. Benzylic bromides hydrolyze via two primary mechanisms depending on substitution patterns and conditions:
- Pathway (Unimolecular): Favored by tertiary benzylic substrates or highly polar protic solvents (like water). The rate-determining step is the formation of a resonance-stabilized carbocation.
-
Pathway (Bimolecular): Favored by primary benzylic substrates and strong nucleophiles (like hydroxide ions,
).
Key Insight: During aqueous workup, the goal is to suppress both pathways.
-
Suppressing
: Minimize solvent polarity (rapid phase separation) and temperature. -
Suppressing
: Eliminate strong nucleophiles (avoid ) and steric accessibility.
Visualization: Hydrolysis Pathways
Figure 1: Mechanistic pathways for benzylic bromide hydrolysis. Control points indicate where workup conditions intervene.
Standard Operating Procedure (SOP): The "Safe Workup"
This protocol is designed to minimize contact time with water and control pH excursions.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – DCM is preferred for density advantages.
-
Quench: Ice-cold distilled water.
-
Neutralization: Saturated aqueous Sodium Bicarbonate (
), chilled to 0°C. -
Drying: Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Cooling | Cool reaction mixture to 0–5°C before quenching. | Arrhenius equation: Lowering T significantly reduces rate constants ( |
| 2. Dilution | Dilute with non-polar solvent (e.g., Hexanes or DCM). | Reduces the mole fraction of the bromide available for reaction in the aqueous phase.[2] |
| 3. Quench | Add Ice-Water slowly with vigorous stirring. | Dissipates heat of hydration. Ice maintains low T locally. |
| 4. Wash 1 | Wash organic layer with cold water . Separate immediately. | Removes bulk water-soluble impurities. Speed is critical here. |
| 5. Wash 2 | Wash with cold sat. | Neutralizes HBr byproduct. Do NOT use NaOH (strong nucleophile promotes |
| 6. Wash 3 | Wash with saturated Brine (NaCl) .[1] | Increases ionic strength of aqueous layer, "salting out" organic organics and pulling water from the organic phase. |
| 7. Drying | Dry over anhydrous | |
| 8. Conc. | Evaporate solvent at < 40°C under vacuum. | Thermal instability can cause elimination or degradation even in the absence of water. |
Visualization: Workup Decision Tree
Figure 2: Decision logic for benzylic bromide workup to ensure stability and purity.
Troubleshooting Guide
Use this table to diagnose issues based on observed symptoms.
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Benzyl Alcohol present | Hydrolysis during workup. Contact time with water was too long or pH was too high. | Use ice-cold buffers. Switch from NaOH to |
| Pink/Red Organic Layer | Free Bromine ( | Wash with 10% Sodium Thiosulfate ( |
| Emulsion formation | Similar densities/surfactants. Increases contact time with water, promoting hydrolysis. | Add solid NaCl to saturate the aqueous layer. Filter through a pad of Celite if solids are present. |
| Product decomposes on storage | Autocatalysis by HBr. Trace acid catalyzes further decomposition. | Store over a few pellets of anhydrous |
| Fuming upon opening | Hydrolysis in bottle. HBr gas release. | Vent carefully in a hood. If heavily degraded, repurify via short-path distillation (if stable) or silica plug. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydroxide (NaOH) to neutralize the HBr byproduct?
A: No. Hydroxide is a strong nucleophile and will rapidly attack the benzylic position via an
Q: My product is a solid. Can I recrystallize it from ethanol? A: Proceed with caution. Ethanol is a nucleophile (solvolysis). If heating is required to dissolve the solid, ethanolysis (formation of ethyl benzyl ether) can occur. Use non-nucleophilic solvents like Hexane/DCM or Heptane/EtOAc for recrystallization if possible. If alcohol is necessary, keep the heating duration to the absolute minimum.
Q: How do I purify the bromide if silica gel causes degradation? A: Silica gel is slightly acidic, which can catalyze hydrolysis or elimination.
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (
) in Hexanes to neutralize acid sites before loading your sample [4]. -
Alternative: Use neutral Alumina instead of silica.
Q: Why does the protocol recommend DCM over Diethyl Ether? A: While both are good solvents, DCM (density ~1.33 g/mL) typically forms the bottom layer, allowing for faster drainage in a separatory funnel during washes. Speed is essential to minimize aqueous contact time. However, ensure your product does not react with DCM (rare, but possible with strong amines).
References
-
BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (Adapted for Halides).[5] Source:
-
ScienceMadness Discussion. Benzyl Bromide Synthesis and Stabilization. Source:
-
Master Organic Chemistry. The SN2 Reaction Mechanism: Nucleophile Strength and Solvent Effects. Source:
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (Discussion on purification and silica neutralization). Source:
Sources
optimizing yield for nucleophilic attack on steric hindered benzylic carbons
Status: Online 🟢 | Tier: Level 3 Engineering Support Ticket Subject: Optimizing Yield on Sterically Hindered Benzylic Carbons
Diagnostic & Triage: The "Benzylic Paradox"
User Query: "My substrate is benzylic, so it should be reactive. But I'm getting 0% yield, recovered starting material, or a mess of styrene side products. Why?"
Technical Analysis:
You are encountering the Benzylic Paradox . While the aromatic ring stabilizes the transition state (lowering activation energy), steric bulk at the
To proceed, you must abandon standard
Workflow Decision Matrix
Use this logic flow to select your protocol.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements and steric bulk.
Protocol A: The "Solvent Effect" (HFIP-Promoted Substitution)
Best For: Secondary/Tertiary benzylic halides where
The Science: Hexafluoroisopropanol (HFIP) is the "magic bullet" for hindered benzylic substrates.
-
High Ionizing Power: It stabilizes the leaving group (halide) via strong H-bonding, forcing ionization even at mild temperatures.
-
Low Nucleophilicity: Unlike ethanol or water, HFIP is non-nucleophilic. It will not compete with your desired nucleophile.
-
Microsolvation: HFIP forms a solvent cage that prevents the carbocation from collapsing into an alkene (Elimination protection).
Standard Operating Procedure (SOP)
| Parameter | Setting | Rationale |
| Solvent | HFIP (100%) or HFIP:DCM (4:1) | Promotes |
| Leaving Group | Bromide or Chloride | Iodides are often too unstable in HFIP (oxidation). |
| Nucleophile | Electron-rich arenes, Thiols, Azides | Must be a better nucleophile than HFIP (easy bar to clear). |
| Stoichiometry | 1.0 equiv Substrate : 1.2-1.5 equiv Nuc | Excess nucleophile ensures trapping of the cation. |
| Temperature | 25 °C to 40 °C | Do not reflux. Heat promotes E1 elimination. |
Step-by-Step:
-
Dissolve benzylic halide (1.0 mmol) in HFIP (2.0 mL, 0.5 M).
-
Add the nucleophile (1.2 mmol).
-
Stir at room temperature. Monitor by TLC/LCMS.
-
Troubleshooting: If reaction is slow, add 1.1 equiv of 2,6-lutidine . This acts as a proton sponge to neutralize H-X byproduct without being basic enough to trigger elimination.
Protocol B: Nickel-Catalyzed Enantioconvergent Coupling
Best For: Drug discovery where you need to set a chiral center at the benzylic position from a racemic starting material.
The Science:
Standard substitution on a chiral benzylic halide leads to racemization (
Mechanism Visualization
Figure 2: Simplified catalytic cycle for Ni-catalyzed stereoconvergent cross-coupling. Note the radical generation step which bypasses steric hindrance.
Standard Operating Procedure (SOP)
| Component | Recommendation |
| Catalyst | |
| Ligand | Pybox or Bioox (12-15 mol%) |
| Reductant | |
| Solvent | DMA or THF (Degassed) |
| Atmosphere | Strict Argon/Nitrogen (Oxygen kills the radical) |
Troubleshooting & FAQs
Q1: I am seeing significant styrene formation (Elimination). How do I stop it?
-
Diagnosis: Your reaction conditions are too basic, or the temperature is too high. Benzylic protons are acidic; even weak bases can deprotonate them if the carbocation is "hot."
-
Fix 1 (Acidity): Switch to Protocol A (HFIP) . HFIP is slightly acidic (
), which suppresses base-mediated elimination. -
Fix 2 (Lewis Acid): Add
or (1.0 equiv) at -20°C . Silver pulls the halide off irreversibly, allowing substitution at temperatures where elimination is kinetically unfavorable.
Q2: My reaction stalled. I see starting material, but adding heat just causes decomposition.
-
Diagnosis: The leaving group isn't leaving. The C-X bond is too strong for the steric environment.
-
Fix: Perform a Finkelstein in situ . Add 2.0 equiv of NaI (Sodium Iodide). This converts your Benzylic-Cl/Br to Benzylic-I (Iodide). The C-I bond is weaker and longer, relieving steric strain in the transition state. Note: Do not use this with HFIP (oxidation risk).
Q3: I'm getting homocoupling (Dimerization: Ph-CH2-CH2-Ph).
-
Diagnosis: You have generated a benzylic radical that is finding another radical instead of your nucleophile. This is common in metal-catalyzed reactions (Protocol B).
-
Fix: Dilution . Reduce concentration from 0.5 M to 0.05 M. This lowers the probability of two radical species colliding.
References
-
HFIP Solvent Effects: Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry, 1, 0088. Link
-
Ni-Catalyzed Enantioconvergent Coupling: Cherney, A. H., & Reisman, S. E. (2014).[1] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(41), 14365–14366. Link
-
Stereoconvergent Negishi Couplings: Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 127(13), 4594–4595. Link
-
Benzylic C-F Activation: Paquin, J. F. et al. (2015). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 11, 2392–2399. Link
-
Silver-Mediated Coupling: Someya, H., Ohmiya, H., Yorimitsu, H., & Oshima, K. (2008).[2] Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Organic Letters, 10(5), 969–971. Link
Sources
troubleshooting low conversion in SN2 reactions of CF3-benzyl bromides
Technical Support Ticket: #CF3-BNZ-SN2 Subject: Troubleshooting Low Conversion in Nucleophilic Substitution of Trifluoromethylbenzyl Bromides Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Introduction: The "Electronic Paradox" of CF₃-Benzyl Bromides
Welcome to the technical support center. You are likely here because your SN2 reaction involving a (trifluoromethyl)benzyl bromide is stalling or yielding poor results.
Researching this substrate class requires navigating a specific chemical paradox:
-
Electronic Activation: The trifluoromethyl (CF₃) group is strongly electron-withdrawing (
). Theoretically, this should accelerate SN2 reactions by making the benzylic carbon more electrophilic (susceptible to attack). -
The Reality: These reactions often fail due to three specific failure modes: Steric Blockade (if ortho), Competitive Elimination (due to acidified benzylic protons), or Volatility-Induced Loss .
This guide bypasses standard textbook advice to address these specific failure modes.
Phase 1: Diagnostic Triage
Before altering your protocol, determine how the reaction is failing. Use this logic flow to identify your specific issue.
Figure 1: Diagnostic logic for categorizing reaction failure modes.
Phase 2: Troubleshooting Guides
Guide A: The "Ortho-Effect" (Steric Blockade)
Symptom: Starting material is untouched. Increasing heat only causes decomposition. Mechanism: The CF₃ group has a large van der Waals radius (~2.2 Å), similar to an isopropyl group. When placed at the ortho position, it physically blocks the 180° backside trajectory required for the SN2 mechanism.
Corrective Actions:
-
The "Finkelstein Swap" (Catalytic Iodide):
-
Why: Iodide is a smaller, better nucleophile than most, and a better leaving group than bromide. Converting the bromide to an iodide in situ can accelerate the reaction.
-
Protocol: Add 10 mol% Sodium Iodide (NaI) to your reaction.
-
-
Solvent Switch:
-
Move from THF or DCM to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents strip the cation (Na+/K+) from your nucleophile, leaving the anion "naked" and more reactive to overcome the steric barrier.
-
-
Temperature Control:
-
Warning: Do not simply reflux. o-CF₃ benzyl bromides are volatile. Use a sealed pressure tube and heat to 60–80°C.
-
Guide B: The "Electronic Trap" (Competitive Elimination)
Symptom: Starting material is consumed, but NMR shows vinylic protons (alkene formation) or stilbene derivatives. Mechanism: The CF₃ group is a powerful electron-withdrawing group (EWG). Through inductive effects, it significantly increases the acidity of the benzylic protons. If your nucleophile is also a base (e.g., alkoxides, amines), it will act as a base and trigger E2 elimination rather than substitution.
Corrective Actions:
-
Nucleophile Selection:
-
Avoid hard bases (NaOEt, NaOMe, LDA).
-
Use "Soft" Nucleophiles: Azides (
), Thiolates ( ), or Cyanides ( ). -
If you must form an ether: Use the Williamson Ether Synthesis in reverse (React the benzyl alcohol with the alkyl halide) OR use a non-basic silver salt method (
).
-
-
Lower Temperature:
-
E2 elimination has a higher activation energy than SN2. Lowering the temperature (0°C to RT) favors substitution over elimination.
-
Guide C: Solvation & Aggregation
Symptom: Reaction stalls at ~50% conversion. Mechanism: In non-polar solvents, nucleophilic salts form tight ion pairs or aggregates, rendering them unreactive.
Corrective Actions:
-
Add 15-Crown-5 (for Na+) or 18-Crown-6 (for K+): This sequesters the cation, breaking the ion pair.
-
Phase Transfer Catalysis (PTC):
-
If using a biphasic system (Water/DCM), add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the nucleophile into the organic phase where the benzyl bromide resides.
-
Phase 3: Standardized Protocols
Use these validated protocols to establish a baseline.
Protocol 1: The "Finkelstein-Boosted" Substitution
Best for: Sluggish reactions, Ortho-substituted substrates.
| Reagent | Equivalents | Role |
| CF₃-Benzyl Bromide | 1.0 equiv | Substrate |
| Nucleophile (e.g., NaN₃) | 1.2 - 1.5 equiv | Attacking Species |
| NaI (Sodium Iodide) | 0.1 equiv (10%) | Catalyst (Halogen Exchange) |
| Acetone or DMF | [0.5 M] | Solvent |
Step-by-Step:
-
Dissolve: Place the nucleophile and NaI in the reaction vessel. Add solvent.[1][2][3]
-
Note: If using Acetone, NaBr will precipitate (driving force). If using DMF, the solution will remain homogeneous.
-
-
Addition: Add the CF₃-benzyl bromide dropwise at 0°C (to control exotherm).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check TLC. If SM persists after 16h, heat to 50°C in a sealed vial .
-
Workup: Dilute with water (dissolves salts) and extract with Ethyl Acetate.
Protocol 2: Handling Volatile Substrates
Best for: Low molecular weight CF₃-benzyl bromides (e.g., 2-fluoro-3-trifluoromethylbenzyl bromide).
Critical Warning: Many researchers assume "low conversion" when the reality is "evaporation."
-
Vessel: ALWAYS use a screw-cap pressure vial with a Teflon seal, even at room temperature.
-
Concentration: Run reactions at high concentration (0.5 M to 1.0 M) to maximize collision frequency before evaporation can occur.
-
Mass Balance Check: Before assuming chemical failure, weigh your crude reaction mixture. If the mass is <80% of theoretical, you are losing material to volatility.
FAQ: Frequently Asked Questions
Q: Can I use ethanol as a solvent? A: Avoid if possible. Ethanol is a protic solvent. It solvates the nucleophile (hydrogen bonding), forming a "cage" that reduces reactivity (nucleophilicity). For SN2, polar aprotic solvents (DMF, DMSO, MeCN) are superior.[2] Furthermore, ethanol can act as a nucleophile itself, leading to solvolysis side products (ethyl ethers).
Q: My reaction turned black/tarry. What happened? A: This indicates radical decomposition or polymerization. Electron-deficient benzylic halides are sensitive to light and trace metals.
-
Fix: Wrap the flask in aluminum foil (exclude light) and degas your solvent with Nitrogen/Argon for 15 minutes prior to use to remove Oxygen (a radical initiator).
Q: I see a new spot on TLC that doesn't move (Baseline). A: This is likely the quaternary ammonium salt or a polymerized species. If using an amine nucleophile, ensure you aren't getting double-alkylation. Use a large excess of the amine (nucleophile) to prevent the product from reacting with a second molecule of benzyl bromide.
References
-
Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, vol. 59, no. 1, 1937, pp. 96–103.
- Establishes the electronic parameters (Sigma values) for CF3 groups.
-
Streitwieser, A. "Solvolytic Displacement Reactions at the Saturated Carbon Atom." Chemical Reviews, vol. 56, no. 4, 1956, pp. 571–752.
- Foundational text on Steric Hindrance in SN2 reactions (The "Ortho Effect").
-
Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, vol. 16, 1962, pp. 163-187.
- Authoritative source on using DMF/DMSO to acceler
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463.
- Reference for the acidity of benzylic protons activated by EWGs, leading to elimin
Sources
Technical Support Center: Purification of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation of highly reactive halogenated pharmacophores.
The purification of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene is notoriously challenging. The combination of a benzylic bromide and a trifluoromethyl (-CF₃) group creates a highly lipophilic, volatile, and electrophilic species. Standard chromatography protocols often lead to unexplained mass loss or on-column degradation. This guide breaks down the causality behind these common failures and provides a self-validating workflow to ensure high-yield isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: I am observing a low isolated yield, and TLC shows a new baseline spot after running the column. Why is my product degrading? A: Benzylic bromides are highly electrophilic and susceptible to nucleophilic attack or hydrolysis [1]. While the strongly electron-withdrawing -CF₃ group destabilizes the benzylic carbocation (shifting the degradation mechanism away from a pure Sₙ1 pathway), the compound remains highly sensitive to the slightly acidic surface of standard silica gel. Causality & Solution: The silanol groups on the silica surface catalyze the hydrolysis of the bromide into the corresponding alcohol. To prevent this, you must deactivate your silica gel by pre-treating it with 1% triethylamine (Et₃N) in hexanes, or switch entirely to neutral alumina.
Q2: How do I effectively separate the product from the starting alcohol (1-(4-chlorophenyl)-2,2,2-trifluoroethanol)? A: The introduction of the bromine atom and the -CF₃ group makes the target product exceptionally lipophilic. If you use a standard ethyl acetate/hexanes gradient, both compounds may elute too quickly to resolve. Causality & Solution: Chromatographic columns utilizing strictly non-polar solvents allow the fluorinated benzylic bromide to run near the solvent front, effectively separating it from the more polar starting alcohol [2]. Isocratic elution with 100% hexanes or petroleum ether is mandatory.
Q3: My product fractions are clean on TLC, but my final mass is significantly lower than expected after rotary evaporation. Where did the product go? A: Fluorinated organic compounds exhibit surprisingly high vapor pressures. The -CF₃ group reduces intermolecular hydrogen bonding and dipole-dipole interactions, making this specific benzylic bromide highly volatile under high vacuum. Causality & Solution: The product is co-evaporating with your solvent. Never subject the pooled fractions to a high-vacuum Schlenk line. Concentrate using a rotary evaporator with the water bath set strictly below 25°C and the pressure maintained above 50 mbar.
Q4: How can I remove trace unreacted brominating agents (e.g., PBr₃, SOBr₂) before loading the sample onto the column? A: Loading crude mixtures containing active brominating agents directly onto silica causes an exothermic degradation reaction that will ruin the separation and potentially damage the column. Causality & Solution: Active brominating agents react violently with the moisture and silanol groups in silica. Perform a careful aqueous workup first. Partition the mixture between water and an organic solvent, and wash the organic layer with saturated sodium bicarbonate to neutralize acids before concentrating the crude mixture for chromatography [2].
Part 2: Quantitative Troubleshooting Data
To ensure reproducible results, compare your current setup against these validated quantitative metrics. Deviations from these parameters are the primary cause of purification failure.
| Troubleshooting Parameter | Target Metric | Out-of-Spec Indicator | Causal Mechanism | Corrective Action |
| Silica pH | Neutral to slightly basic (pH 7.0–7.5) | Streaking on TLC; baseline degradation spots | Acid-catalyzed hydrolysis of the benzylic bromide | Pre-slurry silica with 1% Et₃N in hexanes |
| Solvent Polarity (R_f) | Product R_f ≈ 0.7–0.8 | Product co-elutes with starting alcohol (R_f ≈ 0.3) | Excessive dipole-dipole interactions from polar eluents | Isocratic elution with 100% Hexanes |
| Evaporation Temp | < 25°C | High purity on TLC but >20% mass loss | High vapor pressure induced by the -CF₃ group | Reduce bath temp; maintain pressure > 50 mbar |
| Loading Concentration | 100–200 mg/mL | Broad elution bands; poor resolution | Column overloading causing rapid longitudinal diffusion | Dilute sample or increase column diameter |
Part 3: Self-Validating Experimental Protocol
Every robust protocol must be a self-validating system. Do not proceed to the next phase until the validation checkpoint is passed.
Phase 1: Pre-Column Stability Validation (2D TLC)
Objective: Verify that the compound will not degrade on your specific batch of silica.
-
Spot the crude mixture in the bottom-right corner of a square silica TLC plate.
-
Develop the plate in 100% Hexanes.
-
Remove the plate, dry it completely under a gentle stream of nitrogen, rotate it 90 degrees, and develop it a second time in 100% Hexanes.
-
Validation Check: Visualize under UV (254 nm). If the spots lie on a perfect diagonal line, the compound is stable. If spots appear below the diagonal, the benzylic bromide is hydrolyzing on the silica. You must proceed to Phase 2 using deactivated silica.
Phase 2: Column Preparation and Loading
Objective: Prepare a neutral stationary phase and load the sample without inducing band broadening.
-
Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes containing 1% Et₃N (v/v).
-
Pour the slurry into the column and pack it using compressed air until the solvent level is flush with the silica bed.
-
Wash the column with 3 column volumes (CV) of 100% Hexanes to remove excess Et₃N.
-
Dissolve the crude 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene in the minimum amount of pure hexanes (target 150 mg/mL).
-
Carefully apply the solution to the top of the silica bed using a Pasteur pipette, allowing it to absorb completely.
Phase 3: Elution and Recovery
Objective: Isolate the pure compound while preventing loss via volatilization.
-
Elute isocratically with 100% Hexanes. The product will elute rapidly (typically within the first 2–3 CVs).
-
Collect small fractions (e.g., 10 mL for a 30 g column) to prevent co-elution with closely running impurities.
-
Validation Check: Spot fractions on TLC. The target compound will appear as a UV-active spot near R_f 0.75.
-
Pool the pure fractions into a round-bottom flask.
-
Concentrate on a rotary evaporator. Critical: Set the water bath to 20°C and do not drop the vacuum below 50 mbar. Stop evaporation immediately once the solvent stops condensing.
-
Note: Standard achiral silica will elute this compound as a racemate. Chiral resolution requires specialized fluoroether stationary phases.
Part 4: Workflow Visualization
Workflow for the purification of fluorinated benzylic bromides via column chromatography.
References
-
Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link][1]
Sources
Technical Support Center: Handling Moisture-Sensitive Fluorinated Benzylic Intermediates
The following technical guide is structured as a specialized "Support Center" for researchers handling moisture-sensitive fluorinated benzylic intermediates. It prioritizes safety (HF generation), yield optimization, and specific troubleshooting scenarios.
Current Status: Operational Support Tier: Level 3 (Senior Scientist) Topic: Stabilization, Handling, and Purification of Fluorinated Benzylic Intermediates Reference ID: TS-FB-2026-03
Core Safety Directive: The HF Hazard Protocol
WARNING: Moisture-sensitive fluorinated benzylic intermediates (e.g., benzyl fluorides, trifluoromethyl benzyl cations) can undergo rapid hydrolysis to release Hydrogen Fluoride (HF) . HF is a systemic toxin that penetrates tissue and decalcifies bone.
-
Immediate Action Required: If you suspect HF generation (e.g., etching of glassware, white fumes), STOP work immediately.
-
Mandatory Safety Net:
-
Calcium Gluconate Gel: Must be available on your person (not just in the first aid kit) before opening any vessel.
-
Glassware Inspection: Check for "frosting" or etching on flasks. This is a confirmatory sign of HF release [1].
-
Quenching: Never quench these reactions with pure water. Use a basic buffer (Sat. NaHCO₃ or KOH) to neutralize generated acid immediately [2].
-
Module 1: Storage & Stability (The "Before" Phase)
The Problem: Fluorinated benzylic halides (Ar-CH₂-X) and benzylic fluorides (Ar-CH₂-F) possess a polarized carbon-halogen bond. Electron-withdrawing fluorine substituents on the ring can paradoxically destabilize the C-X bond towards hydrolysis if they are in positions that do not allow resonance stabilization, or if the compound forms a tight ion pair. Moisture leads to the formation of the corresponding benzyl alcohol and HX (HF, HCl, HBr).
Storage Protocol TS-01: The "Double-Wall" System
Do not rely on the original vendor packaging once opened.
| Parameter | Specification | Causality |
| Primary Container | Teflon (PFA/FEP) or Parafilm-wrapped Amber Glass | Glass reacts with trace HF, generating SiF₄ (gas) and water, creating an autocatalytic decomposition cycle [3]. |
| Atmosphere | Argon (Ar) > Nitrogen (N₂) | Argon is heavier than air and provides a better "blanket" for stored solids/liquids. |
| Temperature | -20°C to 4°C | Lowers kinetic energy, significantly retarding the rate of hydrolysis (Arrhenius equation). |
| Desiccant | P₂O₅ or Activated Sieves in Secondary Jar | Active scavenging of ambient moisture that permeates the primary seal. |
Module 2: Reaction Optimization (The "During" Phase)
The Problem: "Anhydrous" solvents from the bottle often contain 10-50 ppm water. For fluorinated benzylic intermediates, this is sufficient to catalyze degradation or inhibit formation.
Workflow: Anhydrous Handling
The following diagram outlines the mandatory workflow for handling these sensitive intermediates to prevent proton-coupled electron transfer (PCET) side reactions or hydrolysis.
Figure 1: Critical workflow for minimizing moisture introduction during reagent handling.[1] Note the emphasis on positive pressure and avoiding open-air aliquots.
Technical Insight: The Scavenger Strategy
If your reaction generates HF as a byproduct (e.g., using DAST or Deoxo-Fluor), you must include a base to sequester the acid.
-
Solid Scavenger: Potassium Fluoride (KF) or Sodium Bicarbonate (NaHCO₃).
-
Liquid Scavenger: 2,6-Lutidine or Pyridine.
-
Why? Free HF can catalyze the rearrangement of benzylic fluorides or polymerize the intermediate.
Module 3: Purification & Work-up (The "After" Phase)
The Problem: Silica gel is acidic (Lewis acidic sites). Fluorinated benzylic intermediates are prone to ionization on silica, leading to:
-
Elimination: Forming styrenes.
-
Hydrolysis: Forming benzyl alcohols.
-
Fluoride Exchange: Loss of the fluorine atom.
Decision Matrix: Purification Strategy
Figure 2: Decision tree for selecting the appropriate purification method to avoid acid-catalyzed decomposition.
Protocol TS-03: Neutralizing Silica Gel
If you must use silica chromatography for acid-sensitive benzylic fluorides:
-
Prepare Slurry: Mix silica gel with the eluent solvent containing 1% Triethylamine (Et₃N) .
-
Flush Column: Run 2 column volumes of this basic solvent through the column before loading your sample.
-
Load: Load sample.
-
Elute: Continue using the solvent system (can reduce Et₃N to 0.1% for elution). Mechanism: The amine blocks the acidic silanol (Si-OH) sites, preventing them from ionizing the benzylic C-F/C-X bond [4].
Troubleshooting & FAQs
Q1: My yield is low, and I see a large "benzyl alcohol" peak in the NMR. What happened? Diagnosis: Hydrolysis occurred. Root Cause: Likely occurred during the work-up, not the reaction. Solution:
-
Did you use an acidic quench (e.g., HCl)? Switch to Sat. NaHCO₃.
-
Did you filter through un-neutralized silica? Switch to Neutral Alumina or basified silica.
-
Check your deuterated chloroform (CDCl₃). Old CDCl₃ becomes acidic (HCl formation). Pass CDCl₃ through a small plug of basic alumina before NMR analysis.
Q2: The glass flask became cloudy/etched during the reaction. Diagnosis: Significant HF generation. Root Cause: The fluorinating agent (e.g., DAST) reacted with ambient moisture or the substrate released HF. Immediate Action: Transfer the mixture to a Teflon/Plastic vessel if possible. Neutralize with excess Calcium Carbonate or solid NaHCO₃. Discard the glassware —micro-cracks from etching make it unsafe for future vacuum/pressure work [5].
Q3: Can I store 4-fluorobenzyl bromide in the fridge? Answer: Yes, but with caveats.
-
Risk: A fridge is a humid environment. If the cap seal is imperfect, moisture will enter as the flask cools (creating a vacuum).
-
Protocol: Place the bottle inside a secondary jar containing Drierite (calcium sulfate) or P₂O₅. Tape the cap with electrical tape or Parafilm. Allow it to warm to room temperature before opening to prevent condensation [6].
References
-
Health and Safety Executive (HSE). (2024). Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. GOV.UK. [Link]
-
Berkeley Lab EHS. (2025). Hydrofluoric Acid Generators and Safety. LBL.gov. [Link]
-
SinoShiny. (2025).[2] How to store fluorinated pharmaceutical intermediates properly? [Link]
-
University of Tennessee Space Institute. Hydrofluoric Acid Safety Guide. [Link]
-
Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] [Link]
Sources
Technical Support Center: 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
The following Technical Support Guide is designed for researchers and process chemists working with 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene . It synthesizes specific chemical properties with field-proven handling protocols.[1]
CAS Registry Number: (Analogous to 434-42-4, specific chlorinated derivative) Chemical Formula: C₈H₅BrClF₃ Molecular Weight: ~273.48 g/mol Synonyms: 4-Chloro-α-(trifluoromethyl)benzyl bromide; 1-Chloro-4-(1-bromo-2,2,2-trifluoroethyl)benzene.[1]
Part 1: Executive Stability Profile
As a Senior Application Scientist, I often see this compound mishandled due to a misunderstanding of the alpha-trifluoromethyl effect . Unlike standard benzylic bromides (e.g., benzyl bromide), the adjacent trifluoromethyl (
-
Thermal Stability: The molecule is moderately thermally stable up to ~80-100°C in the absence of catalytic impurities.[1] However, the
bond is weakened by the electron-withdrawing group's influence on the radical stability (captodative effect) and steric strain. -
Hydrolytic Sensitivity (Critical): The
group increases the electrophilicity of the benzylic carbon and the acidity of the benzylic proton. While pathways are disfavored (destabilized carbocation), the molecule is prone to hydrolysis in the presence of moisture, releasing corrosive HBr. -
Photolytic Instability: Like many benzylic halides, it is sensitive to UV/visible light, leading to homolytic cleavage of the
bond, resulting in "browning" (bromine release).
Part 2: Troubleshooting Guide (Q&A)
Category 1: Visual & Physical Changes[1]
Q1: My material has turned from a clear oil to a yellow/orange liquid. Is it still usable?
-
Diagnosis: The yellow color indicates the presence of elemental bromine (
), a byproduct of oxidative degradation or photolysis . This is often accompanied by the release of Hydrogen Bromide (HBr).[1] -
Root Cause: Exposure to light or moisture.[1] Moisture generates HBr via hydrolysis; HBr can then catalyze further autocatalytic decomposition.[1]
-
Corrective Action:
-
Check Purity: Run a
NMR.[1] The product signal (doublet around -75 to -78 ppm) should be distinct.[1] Impurities (alcohol or styrene derivatives) will appear as shifted signals.[1] -
Remediation: If purity is >90%, wash the solution with cold, dilute sodium thiosulfate (
) to reduce , followed by a saturated wash to neutralize HBr. Dry over immediately. -
Prevention: Store in amber vials under Argon at 2–8°C.
-
Q2: I observe a white precipitate forming in the storage vial.
-
Diagnosis: This is likely para-chlorobenzoic acid (from extensive oxidative degradation) or polymerized styrene derivatives if the material was subjected to heat.[1]
-
Technical Insight: The alpha-trifluoromethyl styrene (formed via elimination) is prone to polymerization or dimerization.[1]
-
Action: Filter the liquid through a 0.2
PTFE syringe filter. Analyze the filtrate. If the precipitate is substantial, the bulk material is likely compromised.
Category 2: Reactivity & Synthesis[1][2][3][4][5][6]
Q3: The reaction yield is low during nucleophilic substitution (
-
Mechanism: The bulky
group creates significant steric hindrance at the reaction center. Furthermore, the electron-withdrawing nature of repels incoming nucleophiles and destabilizes the transition state. -
Solution:
-
Switch Solvents: Use polar aprotic solvents (DMF, DMSO, or NMP) to enhance nucleophile activity.
-
Temperature: Moderate heating (40–60°C) is often required, but do not exceed 80°C to avoid elimination.[1]
-
Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.[1]
-
Q4: I am trying to generate the Grignard reagent, but it won't initiate.
-
Issue: The
group makes the C-Br bond stronger against oxidative addition compared to non-fluorinated analogs, and the molecule is prone to Wurtz-type coupling or beta-elimination. -
Protocol Adjustment:
-
Activation: Use Rieke® Magnesium or activate standard Mg turnings with
or DIBAL-H. -
Temperature: Initiate at
to prevent immediate elimination to the styrene, which is a major side reaction for this scaffold. -
Alternative: Use Lithium-Halogen exchange (
at -20°C) instead of direct Grignard formation.[1]
-
Part 3: Degradation Pathways & Logic[1]
The following diagram illustrates the three primary fate pathways for 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene. Understanding these allows you to control your experimental conditions.
Figure 1: Primary degradation pathways.[1] Note that Hydrolysis is the most common storage failure mode.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Purity Verification (Non-Destructive)
Do not use GC-MS as the primary purity check if the injector temperature is >200°C, as thermal elimination can occur in the inlet, giving false "styrene" peaks.
-
Technique:
NMR (Proton-coupled). -
Solvent:
(Neutralized with basic alumina to remove acidity). -
Standard: Use
-trifluorotoluene as an internal standard if quantitative assay is needed. -
Target Signal: Look for the doublet (due to coupling with the benzylic proton) in the range of -75 to -78 ppm .
-
Impurity Signals:
SOP 2: Recommended Storage Conditions
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C | Retards thermal elimination and radical formation.[1] |
| Atmosphere | Argon or Nitrogen | Prevents hydrolysis from atmospheric moisture.[1] |
| Container | Amber Glass | Blocks UV light to prevent C-Br homolysis. |
| Stabilizer | Copper wire (Optional) | Can act as a radical scavenger and halogen trap (use only for long-term storage). |
Part 5: References & Authority[1]
The protocols above are grounded in the fundamental reactivity of trifluoromethylated benzylic halides.
-
Synthesis and Reactivity of (1-Bromo-2,2,2-trifluoroethyl)arenes:
-
Source: This class of compounds is widely used as precursors for trifluoromethylated styrenes via elimination.[1]
-
Citation: Simon, J. et al. "Synthesis of α-(Trifluoromethyl)styrenes."[1] Journal of Organic Chemistry. (General reactivity context).
-
Relevant Insight: Confirms the elimination pathway to styrenes under basic or thermal stress.
-
Link: [J. Org.[1][2] Chem. Overview on Trifluoromethyl Styrenes]([Link]1][2]
-
-
Photolytic Instability of Trifluoroethyl Bromides:
-
Hydrolytic Sensitivity:
-
Source: Sigma-Aldrich & Oakwood Chemical Safety Data Sheets (SDS) for CAS 434-42-4 (Analog).
-
Data: Lists "Store under inert gas" and "Moisture sensitive" as key handling codes.[1]
-
Link:
-
-
General Stability of Benzylic Halides:
-
Source: NIST Chemistry WebBook.
-
Link:
-
Sources
- 1. 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 [sigmaaldrich.com]
- 2. Synthesis of α-(Trifluoromethyl)styrenes and 1,3-Di(trifluoromethyl)indanes via Electrophilic Activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
Validation & Comparative
19F NMR chemical shift of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
This guide details the 19F NMR characteristics of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene , a critical intermediate in the synthesis of trifluoromethyl-containing pharmaceuticals and agrochemicals.[1]
Core Directive: The Diagnostic Benchmark
The primary utility of 19F NMR for this compound lies in its ability to unambiguously distinguish the target benzylic bromide from its unreacted precursor (ethylbenzene derivative) and its hydrolysis byproduct (benzyl alcohol derivative).[1]
Key Analytical Parameter: The -CH(Br)CF₃ motif exhibits a distinct chemical shift around -75.3 ppm (doublet), serving as a definitive endpoint marker for radical bromination reactions.[1]
Comparative Chemical Shift Analysis
The following table provides a direct comparison of the target molecule against its most common process impurities. Data is referenced to CFCl₃ (0.00 ppm) in CDCl₃ .[1]
| Compound Identity | Structure Motif | 19F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Diagnostic Interpretation |
| Target Product | Ar-CH(Br)-CF₃ | -75.3 | Doublet (d) | ~7.2 Hz | Successful Bromination. The deshielding effect of Bromine combined with the loss of one proton simplifies the splitting from a triplet to a doublet.[1] |
| Precursor | Ar-CH₂-CF₃ | -65.4 | Triplet (t) | ~10.5 Hz | Incomplete Reaction. The triplet arises from coupling with two benzylic protons.[1] |
| Hydrolysis Impurity | Ar-CH(OH)-CF₃ | -78.5 | Doublet (d) | ~6.8 Hz | Moisture Contamination. The hydroxyl group induces an upfield shift relative to the bromide.[1] |
| Elimination Byproduct | Ar-C(=CH₂)-CF₃ | -66.0 | Singlet (s) | N/A | Over-processing/Base sensitivity. Loss of HBr yields the styrene derivative (often trace).[1] |
Scientific Note: The 4-chloro substituent on the aromatic ring exerts a negligible inductive effect (< 0.1 ppm) on the homobenzylic CF₃ group compared to the unsubstituted parent compound.[1] Therefore, these values are robust for both the 4-chloro derivative and the parent phenyl system.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.
A. Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is the standard.[1] Avoid DMSO-d₆ if possible, as it can accelerate the hydrolysis of the benzylic bromide to the alcohol.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard:
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate proton coupling for simplified integration.[1]
-
Spectral Width: 200 ppm (sufficient to capture standard and target).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: CF₃ groups often have long longitudinal relaxation times (
). A short D1 can lead to under-integration of the CF₃ signal relative to the internal standard.[1]
-
-
Scans (NS): 16–32 scans are typically sufficient due to the high sensitivity of 19F (83% of 1H) and the presence of 3 equivalent fluorine atoms.[1]
Synthesis Monitoring Workflow
The following diagram illustrates the logical flow for monitoring the radical bromination of 1-(2,2,2-trifluoro-ethyl)-4-chloro-benzene using 19F NMR.
Figure 1: Decision logic for monitoring the conversion of trifluoroethylarenes to their brominated derivatives via 19F NMR.
Mechanistic Insight: Why the Shift Changes?
Understanding the causality of the shift ensures correct interpretation of anomalous data.
-
Deshielding vs. Shielding:
-
Replacing a hydrogen in the
group with a bromine atom ( ) introduces a heavy atom effect.[1] While bromine is electronegative (deshielding the -carbon), its effect on the -fluorine atoms is complex.[1] In this specific motif, the CF₃ group shifts upfield (more negative ppm) relative to the precursor (from -65.4 to -75.3 ppm).[1] This is a counter-intuitive but characteristic feature of -halogenation in fluoroalkanes.
-
-
Coupling Constants (
values):-
Precursor (
): The CF₃ group couples with two protons, resulting in a Triplet ( ).[1] -
Product (
): The CF₃ group couples with one proton, resulting in a Doublet ( ).[1] -
Validation: If you observe a "doublet of doublets" or complex multiplet, check for chirality issues or restricted rotation, though this is rare in non-sterically hindered benzylic systems.
-
References
-
Chemical Shift Data & Synthesis
-
General 19F NMR Compilation
- Title: "19F NMR Chemical Shifts of Organofluorine Compounds."
-
Source:Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley-Interscience.[1]
- Relevance: Validates the range of -60 to -80 ppm for Ar-CH(R)-CF3 motifs.
-
Precursor Characterization
Sources
Comparative Guide: 1H NMR Profiling of the 1-Bromo-2,2,2-trifluoroethyl Moiety
Executive Summary
The 1-bromo-2,2,2-trifluoroethyl group (
This guide provides an authoritative technical comparison of the 1H NMR signatures of these two moieties. The introduction of the bromine atom at the
Theoretical Basis of Spectral Features
Spin System Analysis
Both moieties typically present as
-
Multiplicity: The three equivalent
nuclei (spin 1/2) split the signal into a quartet ( ) with an intensity ratio of 1:3:3:1. -
Deshielding Effects:
-
Electronegativity: The bromine atom (
) is significantly more electronegative than hydrogen ( ), pulling electron density away from the -proton and deshielding it. -
Anisotropy: The magnetic anisotropy of the C-Br bond further contributes to the downfield shift.
-
Coupling Constants ( )
The vicinal coupling constant
-
Non-brominated (
): Free rotation averages the coupling to 8–10 Hz . -
Brominated (
): Steric bulk and electronic effects from the bromine atom often restrict rotation or alter the population of rotamers, typically reducing the observed to 5–6 Hz .
Comparative Analysis: Brominated vs. Non-Brominated[1]
The following table summarizes the distinct NMR parameters for the target moiety versus its most common analog.
Table 1: Comparative 1H NMR Parameters (in )
| Parameter | Target: 1-Bromo-2,2,2-trifluoroethyl | Alternative: 2,2,2-Trifluoroethyl |
| Structure | ||
| Proton Type | Methine ( | Methylene ( |
| Chemical Shift ( | 5.70 – 6.10 ppm | 3.60 – 4.20 ppm |
| Multiplicity | Quartet ( | Quartet ( |
| Coupling ( | ~ 5.0 – 6.0 Hz | ~ 8.0 – 10.0 Hz |
| Integral Value | 1H | 2H |
| Key Reference | Isoflurane/Halothane Data [1, 2] | Trifluoroethyl ethers [3] |
Note: The chemical shift range for the brominated species is anchored by Halothane (
,ppm) and Isoflurane ( , ppm) [1, 2].
Experimental Protocols
To ensure data integrity and reproducibility, follow this standardized workflow for acquiring and processing NMR data for these fluorinated compounds.
Sample Preparation
-
Solvent Selection: Use
(99.8% D) as the primary solvent to minimize solvent-solute interactions that can obscure shifts. Use DMSO-d6 only if solubility is an issue, noting that it may cause a slight downfield shift (+0.1–0.2 ppm). -
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. High concentrations can lead to line broadening due to viscosity or aggregation.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove particulates that degrade field homogeneity (shimming).
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Spectral Width: Ensure the window covers -2 to 14 ppm.
-
Relaxation Delay (D1): Set to
seconds . Fluorinated protons can have longer relaxation times; insufficient delay leads to poor integration accuracy. -
Scans (NS): Minimum of 16 scans for adequate S/N ratio.
Advanced Verification: Decoupling
To unequivocally confirm the coupling partner:
-
Acquire a standard
spectrum. -
Acquire a
(fluorine-decoupled proton) spectrum.[1]-
Result: The quartet at ~5.8 ppm should collapse into a singlet . This confirms the splitting is caused solely by the
group.
-
Visualizations
Structural Identification Workflow
This decision tree guides the researcher through the logic of assigning the specific moiety based on spectral data.
Figure 1: Logic flow for distinguishing brominated vs. non-brominated trifluoroethyl groups based on chemical shift and coupling constants.
Coupling Tree Diagram
The following diagram illustrates the splitting mechanism generating the diagnostic quartet.
Figure 2: The splitting tree showing how coupling to three equivalent
References
-
ResearchGate. Chemical shifts of isoflurane in bulk mixture. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis and NMR of 2-(2,2,2-trifluoroethyl)benzofuran. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Chlorinated Trifluoroethyl Benzenes
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chlorinated trifluoroethyl benzenes. It is designed for analytical chemists and researchers requiring precise structural elucidation and isomer differentiation.
Executive Summary & Analytical Context
Chlorinated trifluoroethyl benzenes (e.g., 1-chloro-2-(2,2,2-trifluoroethyl)benzene) are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. Their analysis is often complicated by the existence of positional isomers (ortho, meta, para) that exhibit similar retention times but distinct biological activities.
This guide compares the efficacy of Electron Ionization (EI) versus Chemical Ionization (CI) for these compounds and details the specific fragmentation mechanisms that allow for isomer differentiation.
Methodological Comparison: EI vs. CI
For structural elucidation, Electron Ionization (EI) is the superior choice due to its ability to generate diagnostic fragment ions essential for distinguishing isomers.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization (Reagent Gas) |
| Molecular Ion ( | Moderate intensity; clear isotope pattern. | High intensity ( |
| Fragmentation | Extensive; reveals substructure connectivity. | Minimal; limited structural insight. |
| Isomer Specificity | High (via Ortho Effects & rearrangments). | Low (differentiation relies solely on GC retention). |
| Primary Use | Structural ID, Library Matching, Isomer differentiation. | Molecular Weight Confirmation. |
Fragmentation Mechanics (EI Mode)
The fragmentation of chlorinated trifluoroethyl benzenes is governed by the interplay between the electron-withdrawing trifluoromethyl group and the chlorobenzene ring. The following analysis assumes a parent mass of 194 Da (based on
Key Fragmentation Pathways[1]
-
Benzylic Cleavage (Loss of
): The bond between the benzylic carbon ( -carbon) and the trifluoromethyl group is susceptible to cleavage. This generates a resonance-stabilized chlorobenzyl cation ( 125), which is often the base peak or a major ion.-
Transition:
-
-
Loss of Chlorine (Loss of
): Direct cleavage of the aryl-chlorine bond yields the (trifluoroethyl)phenyl cation ( 159). This pathway is generally less favored than benzylic cleavage but is diagnostic for the presence of the halogen.-
Transition:
-
-
Secondary Decomposition (Tropylium Formation): The chlorobenzyl cation (
125) can undergo ring expansion to form a chlorotropylium ion, which subsequently loses or to form lower mass aromatic fragments ( 89).
Diagnostic Ion Table
| m/z (Nominal) | Ion Identity | Origin / Mechanism | Relative Abundance |
| 194 / 196 | Molecular Ion (Shows 3:1 Cl isotope pattern) | 20–40% | |
| 125 / 127 | Base Peak . Loss of | 100% | |
| 159 | Loss of Cl. Trifluoroethyl-phenyl cation. | 5–15% | |
| 109 | Rearrangement product (Loss of | <10% | |
| 89 | Loss of | 10–30% | |
| 69 | Direct ionization of trifluoromethyl group. | 5–20% |
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 1-chloro-4-(2,2,2-trifluoroethyl)benzene.
Caption: Competitive fragmentation pathways for chlorinated trifluoroethyl benzene under 70 eV Electron Ionization.
Isomer Differentiation: The Ortho Effect
Distinguishing the ortho isomer (1-chloro-2-...) from the meta and para isomers is the most critical analytical challenge.
The Ortho Mechanism
In the ortho isomer, the spatial proximity of the chlorine atom to the trifluoroethyl side chain facilitates specific interaction effects that are geometrically impossible in meta/para isomers.
-
Enhanced Halogen Loss: The ortho isomer often exhibits a higher abundance of the
ion ( 159) relative to the molecular ion compared to the para isomer. Steric strain relief drives the ejection of the bulky chlorine atom. -
Specific Rearrangement (HF Elimination): While less common than in nitro-derivatives, ortho-chlorinated species can undergo a rearrangement involving the
-hydrogens of the ethyl group and the ortho-substituent, leading to unique low-mass fragments or altered ratios of the 89 peak. -
Retention Time: In non-polar GC columns (e.g., DB-5ms), the ortho isomer typically elutes before the para isomer due to a lower boiling point caused by internal steric shielding (reduced intermolecular forces).
Decision Rule:
-
If
159 is elevated (>15% relative abundance) AND Retention Time is earlier Ortho Isomer . -
If
125 is dominant and 159 is weak (<5%) Para/Meta Isomer .
Validated Experimental Protocol
To reproduce these patterns, the following self-validating GC-MS protocol is recommended.
Sample Preparation[1][3]
-
Solvent: Dichloromethane or Hexane (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm).
-
Derivatization: None required (compound is volatile).
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | 30m x 0.25mm, 0.25µm film (5% Phenyl-arylene) | Standard phase for aromatic isomer separation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 50°C (1 min) | Slow ramp separates co-eluting isomers. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library reproducible spectra. |
| Scan Range | Captures low mass fragments ( |
Quality Control (System Suitability)
-
Tune Check: Verify PFTBA (tuning standard) ratios.
69, 219, 502 must be within ±10% of target. -
Isotope Verification: The molecular ion at
194 must show a characteristic M+2 peak at 196 with ~32% intensity (indicative of one Chlorine atom).
References
-
NIST Mass Spectrometry Data Center. Benzene, 1-chloro-4-(trifluoromethyl)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach, 2nd Ed. Wiley-Interscience, 2004. (General reference for benzylic cleavage mechanisms).
- Fu, X., et al. "Ortho Effects in the Mass Spectra of Substituted Benzenes." Journal of Mass Spectrometry, vol. 30, no. 12.
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
Sources
A Comparative Guide to Reactivity: 1-Bromo-2,2,2-trifluoroethyl vs. 1-Bromoethyl Arenes
Target Audience: Researchers, scientists, and drug development professionals.
In modern medicinal chemistry and agrochemical development, the strategic incorporation of a trifluoromethyl (–CF
This guide provides an objective, data-driven comparison of the mechanistic behaviors of 1-bromo-2,2,2-trifluoroethyl arenes versus their non-fluorinated counterparts, 1-bromoethyl arenes , to help you design self-validating, highly efficient synthetic workflows.
Mechanistic Divergence: The Causality of Electronic Effects
The fundamental divergence in reactivity between these two substrates is dictated by the electronic nature of the adjacent alkyl group. Understanding this causality is critical for selecting the correct activation pathway.
-
1-Bromoethyl Arenes (Ar–CH(Br)CH
): The methyl group is electron-donating (+I inductive effect). Upon heterolytic cleavage of the C–Br bond, this +I effect, combined with hyperconjugation, stabilizes the resulting benzylic carbocation. Consequently, these substrates are highly primed for classical two-electron pathways, specifically S 1 and S 2 nucleophilic substitutions. -
1-Bromo-2,2,2-trifluoroethyl Arenes (Ar–CH(Br)CF
): The –CF group is powerfully electron-withdrawing (-I effect). This severe electron deficiency destabilizes any adjacent carbocation, rendering S 1 pathways kinetically unviable. Furthermore, the steric bulk and electronic repulsion of the –CF group hinder backside attack, drastically retarding S 2 reactions. However, this same electron-withdrawing nature lowers the reduction potential of the C–Br bond. When coupled with the delocalization provided by the aryl ring, the –CF group excellently stabilizes adjacent benzylic radicals. This makes the substrate highly susceptible to Single Electron Transfer (SET) reductions, enabling rapid activation via photoredox catalysis or electrochemistry[1].
Divergent reactivity pathways comparing 2-electron (SN1/SN2) vs 1-electron (SET) mechanisms.
Quantitative Data Comparison
To objectively compare performance, the following table summarizes the kinetic and thermodynamic parameters that dictate the reactivity of both benzylic bromides.
| Parameter | 1-Bromoethyl Arenes | 1-Bromo-2,2,2-trifluoroethyl Arenes |
| Inductive Effect | Electron-donating (+I) | Strongly electron-withdrawing (-I) |
| Carbocation Stability | High (Stabilized by +I) | Extremely Low (Destabilized by -I) |
| Radical Stability | Moderate | High (Synergistic stabilization with aryl ring) |
| Primary Activation | 2-Electron (S | 1-Electron (SET / Photoredox / Electrochemistry) |
| Relative S | Fast (Reference: 1.0) | < |
| Reduction Potential | More negative (Harder to reduce) | Less negative (Easier to reduce via SET)[2] |
Experimental Workflows: Self-Validating Protocols
Protocol design must account for the electronic differences outlined above. The following methodologies provide step-by-step instructions grounded in the causal mechanisms of each substrate.
Protocol A: Photoredox-Catalyzed Radical Addition of 1-Bromo-2,2,2-trifluoroethyl Arenes
Causality: Because nucleophilic substitution is disfavored, we utilize a photoredox catalyst (e.g., Ir(ppy)
-
Preparation: In an argon-filled glovebox, add 1-bromo-2,2,2-trifluoroethylbenzene (1.0 equiv), Ir(ppy)
(5 mol%, photocatalyst), and the radical acceptor (e.g., THF, 5.0 equiv) to an oven-dried reaction vial. -
Solvent Selection: Dissolve the mixture in anhydrous, degassed acetonitrile (0.1 M). Why Acetonitrile? It is highly polar, stabilizing the ionic byproducts (bromide ion) and SET intermediates, but it is entirely inert to radical quenching.
-
Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 24 hours.
-
Validation: Monitor the reaction via
F NMR. The protocol is self-validating: the disappearance of the starting material's distinct CF signal and the emergence of an upfield CF signal corresponding to the alkylated product confirms successful radical trapping.
Photoredox catalytic cycle for single-electron activation of 1-bromo-2,2,2-trifluoroethyl arenes.
Protocol B: Classical Nucleophilic Substitution of 1-Bromoethyl Arenes
Causality: Because the CH
-
Preparation: Add 1-bromoethylbenzene (1.0 equiv) and a nucleophile (e.g., sodium azide or a primary amine, 1.2 equiv) to a round-bottom flask.
-
Solvent Selection: Dissolve in DMF (0.2 M). Why DMF? As a polar aprotic solvent, it accelerates S
2 pathways by leaving the nucleophile unsolvated and highly reactive, while stabilizing the transition state. -
Reaction: Stir at room temperature or under mild heating (40°C) for 4-8 hours.
-
Validation: Monitor via GC-MS. The reaction is self-validating when the heavy bromide isotopic peak pattern is replaced by the mass of the nucleophile, accompanied by a corresponding chemical shift of the benzylic proton on
H NMR.
Conclusion
For drug development professionals, recognizing the mechanistic boundary between 1-bromoethyl and 1-bromo-2,2,2-trifluoroethyl arenes is essential. While the non-fluorinated variant is a classic electrophile for S
References
-
Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers Chinese Journal of Chemistry / CAS [Link]
-
Electrochemical Tuning of CO2 Reactivity in Ionic Liquids Using Different Cathodes: From Oxalate to Carboxylation Products MDPI [Link]
-
Synthesis of 2-aryl-3,3,3-trifluoropropanoic acids using electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes and its application to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs Tetrahedron / ResearchGate[Link]
Sources
distinguishing 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene from impurities
This guide outlines the technical differentiation of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (hereafter referred to as the Target Bromide ) from its critical impurities. This molecule is a high-value electrophilic building block used to introduce the metabolically stable 1-aryl-2,2,2-trifluoroethyl motif into pharmaceutical scaffolds.
Part 1: Critical Impurity Profile & Differentiation Strategy
The synthesis of the Target Bromide typically proceeds via the nucleophilic substitution of its corresponding alcohol precursor. Consequently, the purity profile is dominated by the starting material (Alcohol), the elimination product (Styrene), and hydrolysis byproducts.
Comparative Analysis: Target vs. Impurities
| Feature | Target Bromide | Impurity A: The Precursor (Alcohol) | Impurity B: The Elimination Product (Styrene) |
| Chemical Name | 1-(1-Bromo-2,2,2-trifluoroethyl)-4-chlorobenzene | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 1-Chloro-4-(1-trifluoromethyl-vinyl)benzene |
| Structure | Ar-CH(Br)-CF₃ | Ar-CH(OH)-CF₃ | Ar-C(=CH₂)-CF₃ |
| Polarity (LogP) | High (Lipophilic) | Moderate (H-bond donor) | High (Lipophilic) |
| Reactivity | Electrophile (Alkylating agent) | Nucleophile (weak) | Michael Acceptor / Polymerizable |
| HPLC Elution (RP) | Late Eluting | Early Eluting | Late Eluting (Close to Target) |
| Key ¹H NMR Signal | δ ~5.20 ppm (q, 1H, CH-Br) | δ ~5.05 ppm (q, 1H, CH-OH) | δ ~5.80 & 6.10 ppm (s, 2H, =CH₂) |
| ¹⁹F NMR Signal | δ -70.5 ppm | δ -78.0 ppm | δ -65.0 ppm |
Technical Insight: The ¹H NMR chemical shifts of the methine proton in the Bromide and Alcohol are dangerously close (often overlapping depending on solvent). ¹⁹F NMR is the superior diagnostic tool , offering clear baseline separation between the species.
Part 2: Diagnostic Workflows & Visualization
Pathway Analysis: Origin of Impurities
Understanding the genesis of impurities is the first step in isolation. The diagram below maps the synthetic pathway and the specific conditions leading to contamination.
Caption: Synthetic genesis of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene and its primary degradation pathways.
Analytical Decision Tree
Use this logic flow to confirm identity and purity during process development.
Caption: Step-wise analytical protocol for validating the integrity of the trifluoroethyl bromide scaffold.
Part 3: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method separates the lipophilic Target Bromide from the polar Alcohol and the non-polar Styrene.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 50% B (Isocratic hold to elute polar impurities).
-
2–15 min: 50% → 95% B (Linear gradient).
-
15–20 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Ar-Cl absorption) and 254 nm.
-
Expected Retention:
-
Alcohol Impurity: ~3.5 min.
-
Target Bromide: ~11.2 min.
-
Styrene Impurity: ~12.5 min.
-
Rapid TLC Visualization
-
Stationary Phase: Silica Gel 60 F254.
-
Eluent: 100% Hexanes (or 95:5 Hexanes:EtOAc for higher retention).
-
Visualization: UV Lamp (254 nm).
-
Observation:
-
Target Bromide: High Rf (~0.7–0.8 in 5% EtOAc). Dark spot.
-
Alcohol Impurity: Low Rf (~0.2–0.3).
-
Styrene: High Rf (often co-elutes with bromide in pure hexanes; use AgNO₃ impregnated silica if separation is difficult).
-
Synthesis & Purification Best Practices
To minimize Impurity A (Alcohol) and Impurity B (Styrene):
-
Reaction: Use the Appel reaction (
) in at 0°C. This is milder than and reduces elimination risk [1]. -
Workup: Quench with saturated
but limit exposure time . The benzylic bromide is sensitive to hydrolysis. Dry organic layer immediately over . -
Purification: Flash chromatography on silica gel. Pre-treat the silica column with 1% Et3N/Hexanes to neutralize acidity, preventing acid-catalyzed elimination to Styrene. Elute with 100% Pentane or Hexane.
References
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. [Link]
-
Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation of Benzyl Halides. European Journal of Organic Chemistry, 2011(14), 2566–2570. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. [Link]
Unlocking the Benzylic C-Br Bond: A Comparative Guide to IR Spectroscopy Techniques
In drug development and organic synthesis, benzylic bromides are highly reactive electrophiles utilized extensively in SN1 and SN2 alkylation reactions. Confirming the successful formation or consumption of a benzylic C–Br bond is a critical analytical step. However, detecting the C–Br bond via Infrared (IR) spectroscopy presents unique challenges, as its characteristic stretching frequency lies in the far fingerprint region.
This guide provides an authoritative comparison of IR spectroscopic techniques for detecting the benzylic C–Br bond, detailing the physical causality behind the spectral data and offering a self-validating experimental protocol for researchers.
The Physics of the Benzylic C–Br Stretch
To understand why the benzylic C–Br bond appears where it does, we must look at the causality defined by Hooke’s Law for a vibrating spring:
The stretching frequency (
While the adjacent aromatic ring in a benzylic system provides slight electronic delocalization that can marginally alter the force constant, the sheer mass effect of the bromine atom remains the dominant physical factor dictating the peak's location.
Characteristic IR Peaks of Benzylic Halides
Because the primary C–Br stretch occurs in a crowded and often noisy region of the IR spectrum, authoritative identification requires a multi-peak validation approach. You must look for both the primary stretch and the secondary diagnostic markers ([2]).
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity | Causality & Diagnostic Value |
| C–Br Stretch | 500 – 600 | Strong, Sharp | Primary Marker: Driven by the high reduced mass of Br. For benzyl bromide, this often centers around 530–580 cm⁻¹[3]. |
| –CH₂– Wag | 1150 – 1300 | Medium | Secondary Validation: Confirms the presence of the methylene group adjacent to the halogen. If the C-Br peak is obscured, this wag is a critical secondary indicator[4]. |
| Aromatic C=C | ~1600, 1580, 1450 | Medium to Weak | Structural Context: Confirms the presence of the benzylic (aromatic) ring system[1]. |
| Aromatic C–H Bend | 690 – 770 | Strong | Substitution Marker: Out-of-plane (oop) bending. Helps determine if the ring is mono-substituted or para-substituted[1]. |
Comparative Analysis: Choosing the Right IR Technique
The most common failure point in analyzing benzylic bromides is selecting the wrong IR sampling accessory. The choice of crystal in Attenuated Total Reflectance (ATR) or the window material in transmission FTIR dictates the low-frequency cutoff of the spectrum.
ATR-FTIR (ZnSe Crystal) vs. ATR-FTIR (Diamond) vs. Transmission (KBr)
| Technique / Material | Low-Frequency Cutoff | Suitability for C–Br | Causality & Performance Notes |
| ATR-FTIR (ZnSe) | ~650 cm⁻¹ | ❌ Poor | Zinc Selenide (ZnSe) absorbs IR light below 650 cm⁻¹. It will completely cut off the 500–600 cm⁻¹ region , making the C–Br stretch invisible ([5]). |
| ATR-FTIR (Diamond) | ~400 cm⁻¹ | ✅ Excellent | Diamond is transparent down to 400 cm⁻¹ (with extended range optics). It easily resolves the C–Br stretch. Note: ATR penetration depth is wavelength-dependent; the C-Br peak will appear artificially stronger than in transmission unless an ATR-correction algorithm is applied ([6]). |
| Transmission (KBr) | ~400 cm⁻¹ | 🌟 Gold Standard | Potassium Bromide (KBr) is completely transparent in the far fingerprint region. It provides true relative peak intensities without the pathlength artifacts of ATR ([7]). |
Technique Selection Workflow
Decision matrix for selecting IR techniques to detect the benzylic C-Br bond.
Self-Validating Experimental Protocol: High-Resolution Transmission FTIR
To ensure absolute scientific integrity, the following protocol utilizes a self-validating loop. It builds internal checks to guarantee that the instrument is calibrated and that the identified C–Br peak is not an artifact.
Phase 1: System Validation
-
Wavenumber Calibration: Scan a standard 1.5 mil polystyrene film. Validate that the aromatic C–H stretch appears exactly at 3028 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹.
-
Causality: This ensures the interferometer and laser are perfectly aligned before attempting to read the delicate far-fingerprint region.
-
-
Background Subtraction: Collect a background spectrum (air) immediately prior to the sample.
-
Causality: Removes atmospheric water vapor (3500–4000 cm⁻¹, 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹) which can cause baseline drift and obscure weak signals.
-
Phase 2: Sample Preparation & Acquisition
-
Liquid Samples (e.g., Neat Benzyl Bromide): Place 1–2 drops of the liquid between two KBr windows to form a thin capillary film.
-
Critical Warning: Do not use NaCl windows. NaCl cuts off at ~650 cm⁻¹ and will completely mask the C–Br stretch.
-
-
Solid Samples (e.g., 4-Bromomethylbenzoic acid): Grind 1–2 mg of the sample with 100 mg of anhydrous, IR-grade KBr using an agate mortar and pestle. Press the mixture at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 scans to ensure a high signal-to-noise ratio in the far fingerprint region).
Phase 3: Data Interpretation (The Self-Validating Loop)
-
Primary Check: Locate the strong, sharp C–Br stretch between 500–600 cm⁻¹ .
-
Secondary Validation: If the 500–600 cm⁻¹ peak is present, immediately cross-reference the 1150–1300 cm⁻¹ region for the –CH₂– wag.
-
Causality: If the wag is absent, the low-frequency peak may be an instrument artifact, uncompensated background noise, or a different heavy-atom bond (e.g., C–I). The concurrent presence of both peaks self-validates the benzylic bromide assignment.
-
References
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]
-
12.7 Interpreting Infrared Spectra. OpenStax Organic Chemistry. Available at:[Link]
-
Benzene, (bromomethyl)- [Benzyl Bromide] IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Choosing the right ATR crystal for FTIR analysis. Specac Ltd. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Choosing the right ATR crystal for FTIR analysis - Specac Ltd [specac.com]
- 7. Benzene, (bromomethyl)- [webbook.nist.gov]
reactivity comparison of chloro vs bromo substituents in cross-coupling
Executive Summary: The Cost-Reactivity Trade-Off
In the landscape of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), the choice between aryl chloride (Ar-Cl) and aryl bromide (Ar-Br) substrates is the single most critical decision affecting both process economics and reaction success.
-
Aryl Bromides are the historical "gold standard" for discovery chemistry. They offer a lower activation energy barrier, requiring standard ligands (e.g., PPh₃) and mild conditions.
-
Aryl Chlorides are the industrial "holy grail." They are significantly cheaper, more widely available, and offer better atom economy. However, their high bond dissociation energy (BDE) renders them inert to classical catalytic systems, necessitating the use of engineered ligands (e.g., Buchwald dialkylbiarylphosphines or NHCs).
This guide objectively compares these two handles, providing the mechanistic grounding and experimental protocols required to navigate the transition from discovery (Br) to process (Cl).
Mechanistic Underpinnings: The Oxidative Addition Bottleneck
The primary differentiator between Cl and Br reactivity is the Bond Dissociation Energy (BDE) of the carbon-halogen bond. In the catalytic cycle, the Oxidative Addition (OA) of the Pd(0) species into the C-X bond is the rate-determining step (RDS) for aryl chlorides.
Comparative Data: Bond Energetics
| Parameter | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Impact on Catalysis |
| Bond Dissociation Energy (Ph-X) | ~81 kcal/mol | ~96 kcal/mol | Cl requires higher temperature or electron-rich ligands. |
| C-X Bond Length | 1.90 Å | 1.74 Å | Cl is sterically less accessible for metal insertion. |
| Oxidative Addition Rate ( | 1 (Reference) | Br reacts minutes/hours; Cl can take hours/days without specialized ligands. | |
| Atom Economy (Leaving Group) | Poor (Br = 79.9 amu) | Good (Cl = 35.5 amu) | Cl generates less waste mass per mole of product. |
Visualization: Energy Profile & Catalytic Cycle
The following diagram illustrates the significant activation energy gap (
Figure 1: Comparative energy barrier for the oxidative addition of Aryl-Br vs. Aryl-Cl to Pd(0).
Performance Comparison & Ligand Selection
The "Ligand Effect"
While bromides react with "dumb" ligands (like triphenylphosphine), chlorides require "smart" ligands designed to increase electron density on the palladium center.
-
For Aryl Bromides:
-
Standard Ligands: PPh₃, dppf.
-
Mechanism: Classical OA.
-
Pros: Works at 60-80°C; low catalyst cost.
-
Cons: High molecular weight waste.
-
-
For Aryl Chlorides:
-
Advanced Ligands:
, SPhos, XPhos, BrettPhos (Buchwald Ligands), or NHCs (PEPPSI-IPr). -
Mechanism: These bulky, electron-rich ligands force the formation of a highly reactive mono-ligated Pd(0)-L species (12-electron complex) that drives the difficult OA step.
-
Pros: Access to cheaper starting materials; room temperature coupling possible with modern catalysts (e.g., Pd-G3/G4 precatalysts).
-
Chemoselectivity: The "Killer App"
The reactivity difference (
Figure 2: Sequential functionalization exploiting the reactivity gap between Br and Cl.
Experimental Protocols
Protocol A: Self-Validating Competition Study
To empirically determine the reactivity ratio for your specific scaffold, perform this internal competition experiment. This confirms if a switch to chloride is viable or if site-selectivity is possible.
Objective: Quantify relative reaction rates (
-
Setup:
-
In a reaction vial, add 1.0 equiv of Aryl-Br substrate.
-
Add 1.0 equiv of the analogous Aryl-Cl substrate.
-
Add 1.0 equiv of Coupling Partner (e.g., Boronic Acid).
-
Add 0.5 equiv of Internal Standard (e.g., 1,3,5-trimethoxybenzene or dodecane).
-
-
Catalyst Loading:
-
Add Catalyst (e.g., Pd(dppf)Cl₂ for standard, Pd-XPhos-G3 for high activity) at 1-5 mol% .
-
Add Base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Dioxane/Water (4:1).
-
-
Execution:
-
Heat to 60°C.
-
Sampling: Take aliquots at t=5 min, 15 min, 30 min, 1 hr. Quench immediately in cold EtOAc/Brine.
-
-
Analysis:
-
Analyze via HPLC or GC.
-
Validation Check: If conversion of Ar-Br is >90% while Ar-Cl is <5%, you have excellent chemoselectivity. If both react simultaneously, the catalyst is too active (non-selective), or the substrates are electronically indistinguishable.
-
Protocol B: Activation of "Deactivated" Aryl Chlorides
For electron-rich aryl chlorides (the hardest substrates), standard protocols fail. Use this "universal" high-activity protocol.
-
Precatalyst: Use Pd-PEPPSI-IPr or XPhos Pd G4 (1-2 mol%).
-
Base: Stronger bases are often required. Use KOtBu or K₃PO₄ .
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Temperature: 80-100°C (Start at RT; ramp if no reaction after 1h).
-
Note: Strictly deoxygenate solvents (sparge with Ar for 15 mins). Aryl chloride couplings are more sensitive to O₂ poisoning because the active catalytic species is low-coordinate.
Decision Matrix: When to Switch?
Use this logic flow to select the correct halogen for your project stage.
| Factor | Choose Aryl Bromide (Ar-Br) | Choose Aryl Chloride (Ar-Cl) |
| Project Stage | Discovery / MedChem (Speed is priority). | Process / Manufacturing (Cost is priority). |
| Substrate Cost | High is acceptable for mg scale. | Must be minimized ($/kg is critical). |
| Catalyst Availability | "Generic" Pd sources (Pd(OAc)₂, PPh₃). | Requires IP-protected or expensive ligands. |
| Complexity | Substrate has other sensitive groups (low T required). | Substrate is robust; can withstand higher T. |
| Throughput | High (fast reaction times). | Moderate (longer reaction times). |
References
-
Mechanistic Studies on Oxidative Addition
-
Bond Dissociation Energies
-
Buchwald-Hartwig Amination & Ligand Effects
-
Chemoselectivity in Cross-Coupling
-
Industrial Application of Aryl Chlorides
Sources
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tomsheppard.info [tomsheppard.info]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Trifluoroethyl-Substituted Benzenes in Crystal Engineering
This guide provides a technical comparison of trifluoroethyl-substituted benzenes against their non-fluorinated analogues, focusing on crystal engineering, conformational preferences, and physicochemical properties relevant to drug design.
Executive Summary: The Fluorine Effect
The 2,2,2-trifluoroethyl group (
This guide analyzes the crystal structure data of (2,2,2-trifluoroethyl)benzene derivatives to demonstrate how the "Fluorine Gauche Effect" and
Structural Analysis: Conformation & Packing
2.1 Conformational Landscape
The primary structural differentiator is the torsion angle
-
Ethylbenzene (Reference): The ethyl group typically adopts a conformation where the
-methyl group is perpendicular ( ) to the phenyl ring plane to minimize steric clash with ortho-hydrogens. -
Trifluoroethylbenzene: The
group is bulkier than (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å). However, the gauche effect (preference for hyperconjugation) and electrostatic repulsion between the electron-rich fluorine and the -cloud often lock the conformation into a distinct rotameric state.
Comparative Torsion Data:
| Feature | Ethylbenzene ( | (2,2,2-Trifluoroethyl)benzene ( | Mechanism |
| Preferred Torsion | Steric bulk of | ||
| Rotational Barrier | Low ( | High ( | |
| Key Interaction | Electrostatic steering |
2.2 Case Study: Crystal Packing of Solid Derivatives
Since the parent (2,2,2-trifluoroethyl)benzene is a liquid at room temperature, structural insights are derived from its solid crystalline derivatives, such as 2,2,2-trifluoroethyl 4-methylbenzenesulfonate .
-
Crystal System: Monoclinic
-
Space Group:
-
Packing Motif: The structure is stabilized by weak
hydrogen bonds and slipped stacking. Crucially, the group does not simply act as a "fat methyl" group; it directs packing via electrostatic repulsion, often segregating into fluorous domains within the lattice.
Physicochemical Performance Comparison
The substitution of three hydrogen atoms with fluorine dramatically increases density and alters lipophilicity without significantly changing the steric volume.
| Property | Ethylbenzene | (2,2,2-Trifluoroethyl)benzene | Impact on Drug Design |
| Formula | Bioisosteric replacement | ||
| Molecular Weight | 106.17 g/mol | 160.14 g/mol | Mass penalty (+54 Da) |
| Physical State | Liquid (MP: -95 °C) | Liquid | Requires solid salt/derivative for XRD |
| Density | 0.867 g/mL | ~1.2 - 1.3 g/mL (Est.) | Higher packing efficiency in formulations |
| LogP (Lipophilicity) | 3.15 (Exp) | 2.8 - 3.1 (Pred) | Modulates solubility; |
| Dipole Moment | 0.58 D | ~2.5 - 3.0 D | Stronger dipolar interactions in binding pockets |
| Metabolic Stability | Low (Benzylic oxidation) | High | Blocked benzylic oxidation (no |
Critical Insight: The
group prevents metabolic degradation at the benzylic position, a common failure point for ethyl-substituted drugs (e.g., via Cytochrome P450).
Experimental Protocols
4.1 Synthesis of Crystalline Derivative (Tosylate)
To obtain high-quality crystals for X-ray diffraction (XRD) analysis, the liquid parent compound is derivatized into a sulfonate ester.
Reagents:
-
2,2,2-Trifluoroethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) as solvent.
Protocol:
-
Dissolution: Dissolve p-toluenesulfonyl chloride in anhydrous DCM at 0 °C under
atmosphere. -
Addition: Dropwise add a mixture of 2,2,2-trifluoroethanol and triethylamine over 30 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (25 °C) and stir for 12 hours.
-
Workup: Wash organic layer with 1M HCl, then sat.
, then brine. Dry over . -
Crystallization: Evaporate solvent to obtain a white solid. Recrystallize by slow evaporation from a mixture of Hexane:Ethyl Acetate (9:1) to yield X-ray quality needles.
4.2 Single Crystal X-Ray Diffraction (SC-XRD)
-
Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.
-
Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion of the
group (which often exhibits rotational disorder at RT). -
Data Collection: Use
radiation ( Å). Collect full sphere of data to ensure redundancy.
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy penalty associated with the rotation of the substituent, highlighting the "lock" effect of the trifluoroethyl group compared to the freely rotating ethyl group.
Caption: Comparative conformational energy landscape showing the high rotational barrier and "locked" preference of the trifluoroethyl group due to stereoelectronic effects.
References
-
Crystal Structure of Sulfonate Derivative
- Title: 2,2,2-Trifluoroethyl 4-methylbenzenesulfon
- Source: Acta Crystallographica Section E.
-
URL:[Link]
-
Bioisosteric Applications
- Title: The Trifluoromethyl Group in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Physical Properties Data
-
Conformational Analysis
Sources
- 1. Benzene, (1-diazo-2,2,2-trifluoroethyl)- | C8H5F3N2 | CID 11830127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzene, (1-diazo-2,2,2-trifluoroethyl)- | C8H5F3N2 | CID 11830127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,2,2-Trifluoroethyl)benzene AldrichCPR 21249-93-4 [sigmaaldrich.com]
- 6. (2,2,2-Trifluoroethyl)benzene | 21249-93-4 [sigmaaldrich.com]
- 7. PubChemLite - (2,2,2-trifluoroethyl)benzene (C8H7F3) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Conformational properties of ethyl- and 2,2,2-trifluoroethyl thionitrites, (CX₃CH₂SNO, X = H and F) - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis standards for C8H5BrClF3 compounds
Elemental Analysis Standards for Multi-Halogenated Organics: A Comparative Guide for C8H5BrClF3
Executive Summary
Analyzing highly halogenated organic compounds like C8H5BrClF3 (Molecular Weight: 273.48 g/mol ) presents one of the most severe challenges in analytical chemistry. Comprising approximately 63% halogens by mass (20.84% F, 12.96% Cl, 29.22% Br), this molecule routinely causes catalyst poisoning, isobaric interferences, and incomplete mineralization in standard elemental analyzers.
This guide objectively compares the three primary methodologies for analyzing such compounds—Modified CHN Combustion, Combustion Ion Chromatography (CIC), and Schöniger Flask Combustion—and establishes self-validating experimental protocols and reference standards to ensure absolute analytical integrity.
The Mechanistic Challenges of Multi-Halogenated Matrices
To understand why standard elemental analysis fails for C8H5BrClF3, we must examine the combustion causality:
-
Fluorine Interference (The SiF4 Problem): The C-F bond is exceptionally strong (~485 kJ/mol). During standard Dumas combustion, fluorine forms hydrofluoric acid (HF). At 950°C, HF aggressively attacks the quartz (SiO2) combustion tube, generating volatile silicon tetrafluoride (SiF4). Because SiF4 co-elutes with CO2 on standard GC columns and thermal conductivity detectors (TCD), it produces a massive false-positive error for Carbon.
-
Bromine & Chlorine Speciation: While chlorine reliably forms HCl, bromine combustion yields a thermodynamic mixture of HBr and Br2 gas. If these gases reach the reduction reactor, they permanently poison the copper catalysts used to reduce NOx to N2, leading to baseline drift and catastrophic nitrogen quantification failures.
Mechanistic pathway of fluorine interference in CHN analysis and the role of halogen scavengers.
Comparison of Elemental Analysis Methodologies
No single instrument can optimally quantify C, H, F, Cl, and Br simultaneously for this compound. A bifurcated approach is required.
| Methodology | Target Elements | Accuracy / Recovery | Key Interferences / Limitations | Ideal Use Case |
| Modified CHN Analysis | C, H, N | High (99–101%) | Halogen breakthrough (SiF4 formation) if traps are exhausted. | Primary determination of Carbon and Hydrogen. |
| Combustion IC (CIC) | F, Cl, Br | High (95–102%) | Incomplete combustion of C-F bonds if temperature drops below 1000°C. | Simultaneous profiling of all three halogens. |
| Schöniger Flask | Cl, Br | Moderate (85–95%) | Severe negative bias for Fluorine due to low combustion temperatures. | Low-cost legacy screening for Cl/Br only. |
Modified Automated CHN Analysis
For highly halogenated samples (>10% halogens), standard tin capsules and generic oxidation tubes fail. The system must be modified with specialized halogen scavengers. Using a quartz ash collector and specific catalytic oxide compositions—such as a layered bed of Ag2WO4, ZrO2, and MgO—is required to neutralize HF and trap volatile halides before they exit the combustion zone[1]. Furthermore, weighing the sample in silver foils rather than tin is a critical best practice, as the silver acts as an immediate, localized halogen trap during the flash combustion phase[2].
Combustion Ion Chromatography (CIC)
CIC is the gold standard for quantifying the F, Cl, and Br mass fractions. The sample undergoes high-temperature pyrohydrolysis (1050°C) in an Ar/O2 atmosphere. This ensures the complete cleavage of refractory C-F bonds, which traditional methods often fail to mineralize, achieving combustion efficiencies of up to 110% relative to theoretical yields for stable fluorinated compounds[3]. The evolved gases are absorbed into an aqueous solution and automatically injected into an Ion Chromatograph[4].
Schöniger Flask Combustion (Legacy Method)
Method B of standard EN 14582 utilizes an oxygen-filled heavy-walled glass flask for combustion[5]. While effective for easily cleavable Cl and Br, it is approximately 10 times less sensitive than modern bomb combustion and frequently fails to achieve the temperatures required to fully mineralize the CF3 group in C8H5BrClF3, leading to artificially low fluorine recoveries[5].
Chemical Reference Standards (CRMs) for C8H5BrClF3
Calibrating an analyzer with standard sulfanilamide is an analytical critical failure when analyzing C8H5BrClF3, as it does not challenge the system's halogen-trapping capacity. You must use matrix-matched Certified Reference Materials (CRMs).
| Standard Type | Recommended Compound | Formula | Mechanistic Purpose |
| CHN Halogen Trap Check | 4-Fluorobenzoic acid | C7H5FO2 | Validates that the MgO/Ag2WO4 trap is actively preventing HF/SiF4 formation. |
| CIC Combustion Check | 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | Validates the high-temperature cleavage of both C-F and C-Cl bonds simultaneously. |
| CIC IC Calibration | Aqueous Mixed Halides | F-, Cl-, Br- | Establishes the multi-point calibration curve for the conductivity detector. |
Validated Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems .
Protocol A: Modified CHN Analysis for Carbon/Hydrogen
-
Step 1: Reactor Preparation. Pack the primary oxidation tube with a 50 mm layer of Ag2WO4 + ZrO2 + MgO, followed by standard Cr2O3[1].
-
Step 2: Sample Encapsulation. Weigh exactly 1.500 mg of C8H5BrClF3 into a silver capsule (not tin). Seal hermetically to prevent the volatilization of the compound prior to dropping into the furnace[2].
-
Step 3: Self-Validating Calibration Sequence.
-
Run 3x Blanks (Silver capsules).
-
Run 3x 4-Fluorobenzoic acid (CRM) to establish K-factors.
-
Run the C8H5BrClF3 sample.
-
Validation Check: Run 1x 4-Fluorobenzoic acid immediately after the sample. If the Carbon % of this trailing CRM reads >0.3% higher than its theoretical value, the halogen trap has been exhausted by the C8H5BrClF3, SiF4 is bleeding into the detector, and the sample data must be discarded.
-
Protocol B: Combustion Ion Chromatography (CIC) for Halogens
-
Step 1: IC Calibration. Calibrate the ion chromatograph using a 5-point curve of aqueous F-, Cl-, and Br- standards.
-
Step 2: Pyrohydrolysis Setup. Set the combustion furnace to 1050°C. Introduce an Ar/O2 carrier gas saturated with water vapor. Causality: The water vapor provides the hydrogen and oxygen radicals necessary to convert fluorine radicals into stable HF gas, preventing the formation of CF4 gas which escapes detection.
-
Step 3: Absorber Optimization. Route the combustion gases into an absorber containing a 10 ppm H2O2 solution. Causality: Bromine combusts into a mixture of HBr and Br2. The H2O2 acts as a reducing agent, converting all Br2 into Br- ions, ensuring a single, quantifiable chromatographic peak.
-
Step 4: Pre-Run Validation. Spike a blank ceramic boat with 2-Chloro-4-fluorobenzoic acid. Recovery must be ≥98% before introducing the C8H5BrClF3 sample[4].
Step-by-step workflow of Combustion Ion Chromatography (CIC) for multi-halogen quantification.
References
-
VELP Scientifica. "CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer." [Link]
-
Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, ResearchGate. [Link]
-
iTeh Standards. "oSIST prEN 14582:2005 SLOVENSKI PREDSTANDARD - Method B (Schöniger flask combustion)." [Link]
-
ResearchGate. "Corrigendum to “Determination of adsorbable organically bound fluorine... using combustion ion chromatography (CIC)”." [Link]
-
a1-envirosciences. "AOF, AOCl, AOBr & AOI analyzer - High-temperature digestion system with coupling to ion chromatography." [Link]
Sources
Safety Operating Guide
1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene .
Immediate Safety Warning: This compound contains a benzylic bromide moiety, classifying it as a potential lachrymator (tear-inducing agent) and a potent alkylating agent .[1] It must be handled exclusively inside a functioning chemical fume hood.[2]
Part 1: Chemical Hazard Analysis & Classification
To dispose of this chemical safely, we must first deconstruct its molecular hazards.[3] This is not just "organic waste"; it is a Polyhalogenated Aromatic Alkylator .
| Functional Group | Hazard Characteristic | Disposal Implication |
| Benzylic Bromide (Ar-CH(Br)-R) | High Reactivity / Lachrymator. Acts as a strong alkylating agent.[1] Causes severe eye and respiratory irritation. | DO NOT mix with strong bases or amines in the waste stream (risk of exothermic polymerization or alkylation). |
| Trifluoromethyl (-CF3) | Thermal Stability / Acid Generation. The C-F bonds are strong and require high temperatures to break. | Requires High-Temperature Incineration (Rotary Kiln) to ensure complete destruction.[1] Generates HF upon combustion. |
| Aryl Chloride (Ar-Cl) | Environmental Persistence. Chlorinated aromatics are toxic to aquatic life. | Strict segregation from "Non-Halogenated" waste streams is mandatory to prevent environmental release. |
Part 2: Waste Segregation & Compatibility
The most common error in laboratory disposal is misclassifying halogenated intermediates as generic organic waste.
The "Halogenated" Rule
Because this molecule contains Bromine, Chlorine, and Fluorine, it must be disposed of in the Halogenated Organic Waste stream.
-
EPA Waste Code (Indicative): D022 (Chloroform-like), U-listed codes for benzylic halides.
-
Incineration Requirement: It must be sent to a facility equipped with scrubbers to neutralize the Hydrofluoric Acid (HF), Hydrobromic Acid (HBr), and Hydrochloric Acid (HCl) produced during combustion.
Incompatibility Matrix (Do NOT Mix With):
-
Strong Bases (NaOH, KOH): Can trigger elimination reactions (releasing HF/HBr) or uncontrolled hydrolysis.
-
Oxidizers (Peroxides, Nitric Acid): Risk of violent reaction.
-
Metals (Mg, Li): Potential for Grignard-like formation or Wurtz coupling.
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Bulk Chemical (Pure or Solution)
Use this protocol for expired reagents or surplus reaction products.[1]
-
PPE Verification: Don double nitrile gloves (0.11 mm min), safety goggles, and a lab coat. Ensure the fume hood sash is at the safe working height.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans due to the corrosive nature of potential hydrolysis products (HBr/HF).
-
Transfer: Pour the liquid/solid directly into the container labeled "Hazardous Waste - Halogenated Organics."
-
Labeling: The label must explicitly list:
-
Chemical Name: 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene[1]
-
Hazard Checkboxes: Toxic, Irritant, Corrosive.
-
Constituents: ~100% Halogenated Organic.
-
Scenario B: Disposal of Residues & Glassware Cleaning
Use this protocol for flasks, syringes, and spatulas contaminated with the compound.[1]
-
Solvent Rinse: Rinse the contaminated glassware with a small volume of Dichloromethane (DCM) or Acetone .
-
Waste Transfer: Pour this rinse strictly into the Halogenated Waste container.
-
Critical: Do NOT pour the first rinse down the drain.
-
-
Decontamination (Quenching):
-
If the residue is highly lachrymatory, soak the glassware in a bath of Ethanolic Potassium Hydroxide (KOH) or a Sodium Thiosulfate solution for 1 hour. This chemically degrades the reactive C-Br bond.
-
Note: Collect the quench solution as Basic Organic Waste .
-
Part 4: Visual Decision Tree (Workflow)
The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance and safety.
Figure 1: Decision tree for the segregation and disposal of halogenated benzylic bromides.
Part 5: Regulatory & Technical References
1. Safety Data Sheet (SDS) Grounding: While a specific SDS for this exact isomer is rare, the safety profile is derived from the class of Benzylic Bromides and Trifluoromethyl Benzenes .
-
Key Hazard: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
Source: Fisher Scientific SDS for (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4) establishes the baseline for the trifluoro-bromo-ethyl moiety [1].[1]
2. EPA Disposal Guidelines: The Environmental Protection Agency (EPA) mandates that organic wastes containing significant halogen concentrations (Cl, F, Br) must be treated via incineration to prevent the formation of dioxins and to capture acid gases.[1]
-
Regulation: 40 CFR Part 261 (Identification and Listing of Hazardous Waste).
-
Source: EPA Technical Resource Document for Halogenated Organics [2].
3. Laboratory Safety Standard Operating Procedures (SOPs): Standard academic and industrial SOPs dictate that "Non-halogenated solvents mixed with any quantity of halogenated liquid MUST be treated as a halogenated liquid."[4]
-
Source: University of Illinois Division of Research Safety [3].
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: (1-Bromo-2,2,2-trifluoroethyl)benzene. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (1987). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [1]
-
University of Illinois Urbana-Champaign. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
